Product packaging for Atazanavir-d18(Cat. No.:CAS No. 1092540-52-7)

Atazanavir-d18

Cat. No.: B148557
CAS No.: 1092540-52-7
M. Wt: 723.0 g/mol
InChI Key: AXRYRYVKAWYZBR-AAPVVJSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atazanavir-d18, also known as this compound, is a useful research compound. Its molecular formula is C38H52N6O7 and its molecular weight is 723.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H52N6O7 B148557 Atazanavir-d18 CAS No. 1092540-52-7

Properties

IUPAC Name

methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-AAPVVJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648856
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092540-52-7
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atazanavir-d18: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Atazanavir-d18, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document outlines its chemical properties, and applications in research, and provides a foundational understanding for its use in experimental settings.

Introduction to this compound

This compound is a stable isotope-labeled version of Atazanavir, an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] In this compound, eighteen hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, where it is often used as an internal standard for quantitative analysis of Atazanavir in biological samples.[1] The substitution of hydrogen with deuterium results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[1]

Chemical Structure and Properties

Atazanavir is a selective inhibitor of the HIV-1 protease, an enzyme critical for the virus's replication cycle.[1][4] The chemical structure of Atazanavir is complex, featuring multiple chiral centers. The deuteration in this compound is strategically placed on positions that are less likely to affect its biological activity, typically on methyl and other alkyl groups.

Chemical Structure of Atazanavir

The systematic IUPAC name for Atazanavir is methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[5]

Deduced Chemical Structure of this compound

Below is a logical relationship diagram illustrating the connection between Atazanavir and its deuterated form.

G Relationship between Atazanavir and this compound Atazanavir Atazanavir (C38H52N6O7) Deuteration Isotopic Labeling (Hydrogen to Deuterium Substitution) Atazanavir->Deuteration Atazanavir_d18 This compound (C38H34D18N6O7) Deuteration->Atazanavir_d18 Application Application: Internal Standard in Mass Spectrometry Atazanavir_d18->Application

Caption: Logical workflow from the parent drug to its deuterated analog and application.

Quantitative Data Summary

The key quantitative data for Atazanavir and this compound are summarized in the table below for easy comparison.

PropertyAtazanavirThis compound
Molecular Formula C38H52N6O7[5][6]C38H34D18N6O7[7]
Molecular Weight 704.9 g/mol [5][6]722.98 g/mol [7]
CAS Number 198904-31-3[5][6]1092540-52-7[7]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or use of this compound are proprietary and not publicly available, a general methodology for its application as an internal standard in quantitative bioanalysis can be outlined.

General Protocol for Quantitative Analysis using LC-MS/MS

This protocol describes a typical workflow for the quantification of Atazanavir in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G General LC-MS/MS Workflow for Atazanavir Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Atazanavir / this compound) MS->Ratio Calibration Calibration Curve (Concentration vs. Ratio) Ratio->Calibration Quantification Quantify Atazanavir Concentration Calibration->Quantification

Caption: Experimental workflow for quantifying Atazanavir using its deuterated internal standard.

Methodology:

  • Sample Preparation:

    • A known concentration of this compound is spiked into the biological sample.

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

    • The supernatant is further purified using solid-phase extraction (SPE) to remove interfering substances.

    • The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into an LC system for chromatographic separation of Atazanavir and this compound from other matrix components.

    • The separated analytes are introduced into a tandem mass spectrometer.

    • Specific precursor-to-product ion transitions for both Atazanavir and this compound are monitored in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

  • Data Analysis:

    • The peak areas for both Atazanavir and this compound are determined from the chromatograms.

    • A ratio of the peak area of Atazanavir to the peak area of this compound is calculated.

    • A calibration curve is generated by analyzing a series of standards with known concentrations of Atazanavir and a constant concentration of this compound.

    • The concentration of Atazanavir in the unknown sample is determined by interpolating its peak area ratio onto the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in the field of HIV pharmacology and drug development. Its use as an internal standard ensures accurate and precise quantification of Atazanavir in complex biological matrices, which is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. This guide provides a foundational understanding of its chemical nature and application in a research setting.

References

An In-Depth Technical Guide to the Synthesis and Purification of Atazanavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Atazanavir-d8, a deuterated analog of the HIV protease inhibitor Atazanavir. The strategic incorporation of deuterium at specific metabolic sites can alter the drug's pharmacokinetic profile, potentially leading to improved therapeutic efficacy. This document details the probable synthetic pathway, including the preparation of key deuterated intermediates, and outlines robust purification and analytical methodologies.

Overview of Atazanavir and the Rationale for Deuteration

Atazanavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. It functions by inhibiting the viral protease, an enzyme essential for the maturation of new, infectious virions. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed to modify the metabolic fate of pharmaceuticals. This modification can slow down metabolic processes, particularly those involving cytochrome P450 enzymes, leading to a longer half-life and potentially reduced dosing frequency or improved safety profile. In Atazanavir, the most likely sites for metabolic oxidation, and therefore logical candidates for deuteration, are the tert-butyl group of the L-tert-leucine moiety and the phenyl group of the 2-amino-1-phenylbutane core. For the purposes of this guide, Atazanavir-d8 is presumed to contain five deuterium atoms on the phenyl ring and three deuterium atoms on one of the methyl groups of the tert-butyl moiety.

Proposed Synthesis of Atazanavir-d8

The synthesis of Atazanavir-d8 is a multi-step process that requires the preparation of two key deuterated intermediates: N-(methoxycarbonyl)-L-tert-leucine-d3 (III) and (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI) . These intermediates are then coupled to form the core structure of the deuterated drug.

Synthesis of Key Deuterated Intermediates

2.1.1. Synthesis of N-(methoxycarbonyl)-L-tert-leucine-d3 (III)

The synthesis of the deuterated tert-leucine fragment can be achieved starting from L-leucine. A plausible route involves the protection of the amino group, followed by deuteration and subsequent conversion to the desired N-methoxycarbonyl derivative.

Experimental Protocol: Synthesis of N-(methoxycarbonyl)-L-tert-leucine-d3 (III)

  • Protection of L-leucine: L-leucine is first protected, for example, as its N-Boc derivative, using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide.

  • Deuteration: The protected L-leucine is then subjected to a deuteration reaction. This can be achieved using a strong base such as lithium diisopropylamide (LDA) in the presence of a deuterium source like deuterium oxide (D₂O) or a deuterated alkyl halide (e.g., CD₃I). The reaction conditions are optimized to achieve selective deuteration of one of the methyl groups of the isobutyl side chain.

  • Deprotection and N-methoxycarbonylation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting deuterated L-leucine is then reacted with methyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to yield N-(methoxycarbonyl)-L-tert-leucine-d3.

2.1.2. Synthesis of (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI)

This intermediate is synthesized starting from commercially available deuterated benzaldehyde (benzaldehyde-d5).

Experimental Protocol: Synthesis of (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI)

  • Wittig Reaction: Benzaldehyde-d5 undergoes a Wittig reaction with a suitable phosphorus ylide to introduce the butene backbone.

  • Epoxidation: The resulting alkene is then subjected to an asymmetric epoxidation, for example, using a Sharpless epoxidation, to introduce the desired stereochemistry.

  • Ring-opening and Protection: The epoxide is opened with a nitrogen nucleophile, such as an azide, followed by reduction to the amine. The amino group is then protected (e.g., with a Boc group).

  • Chlorination and Deprotection: The hydroxyl group is converted to a chloride, for instance, using thionyl chloride. Finally, the Boc protecting group is removed under acidic conditions to yield the hydrochloride salt of the desired product.

Final Assembly of Atazanavir-d8

The final steps involve the coupling of the two deuterated intermediates.

Experimental Protocol: Synthesis of Atazanavir-d8 (VIII)

  • Coupling Reaction: N-(methoxycarbonyl)-L-tert-leucine-d3 (III) is activated, for example, using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by conversion to its acid chloride. The activated species is then reacted with (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI) in the presence of a base to form an amide bond.

  • Hydrazine Coupling: The resulting intermediate is then reacted with a protected hydrazine derivative, such as tert-butyl carbazate, followed by coupling with 2-(4-bromomethylphenyl)pyridine.

  • Final Deprotection and Acylation: The final steps involve the removal of any remaining protecting groups and acylation of the second nitrogen of the hydrazine moiety with another molecule of activated N-(methoxycarbonyl)-L-tert-leucine-d3.

Purification of Atazanavir-d8

The crude Atazanavir-d8 obtained from the synthesis requires rigorous purification to remove unreacted starting materials, by-products, and diastereomeric impurities. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the initial purification of Atazanavir-d8.

Experimental Protocol: RP-HPLC Purification

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is typically used for elution.

  • Detection: UV detection at a wavelength of approximately 240 nm is suitable for monitoring the elution of Atazanavir-d8.

  • Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Crystallization

Following chromatographic purification, crystallization is often employed to obtain a highly pure, crystalline solid of Atazanavir-d8.

Experimental Protocol: Crystallization

A suitable solvent system for crystallization is determined through solubility studies. Common solvents include ethanol, isopropanol, and mixtures with water or heptane. The purified Atazanavir-d8 is dissolved in a minimal amount of the hot solvent, and the solution is slowly cooled to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Atazanavir-d8.

Table 1: Synthesis Yields of Key Intermediates and Final Product

StepCompoundStarting Material(s)Expected Yield (%)
1N-(methoxycarbonyl)-L-tert-leucine-d3 (III)L-leucine, Deuterating agent, Methyl chloroformate60-70
2(2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI)Benzaldehyde-d540-50
3Atazanavir-d8 (VIII)N-(methoxycarbonyl)-L-tert-leucine-d3 (III), (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI)50-60

Table 2: Purity and Analytical Data for Atazanavir-d8

ParameterMethodSpecification
Purity (by HPLC)RP-HPLC≥ 99.5%
Diastereomeric PurityChiral HPLC≥ 99.8%
Mass Spectrum (m/z)ESI-MS[M+H]⁺ = 713.4
¹H NMRNMRConforms to structure
Deuterium IncorporationMass Spec≥ 98%

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and purification of Atazanavir-d8.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Assembly cluster_purification Purification L-leucine L-leucine N-(methoxycarbonyl)-L-tert-leucine-d3 N-(methoxycarbonyl)-L-tert-leucine-d3 L-leucine->N-(methoxycarbonyl)-L-tert-leucine-d3 Deuteration & Acylation Crude Atazanavir-d8 Crude Atazanavir-d8 N-(methoxycarbonyl)-L-tert-leucine-d3->Crude Atazanavir-d8 Benzaldehyde-d5 Benzaldehyde-d5 Diamino-phenyl-d5-butane intermediate Diamino-phenyl-d5-butane intermediate Benzaldehyde-d5->Diamino-phenyl-d5-butane intermediate Multi-step synthesis Diamino-phenyl-d5-butane intermediate->Crude Atazanavir-d8 Coupling RP-HPLC Purification RP-HPLC Purification Crude Atazanavir-d8->RP-HPLC Purification Crystallization Crystallization RP-HPLC Purification->Crystallization Pure Atazanavir-d8 Pure Atazanavir-d8 Crystallization->Pure Atazanavir-d8

Caption: Overall workflow for the synthesis and purification of Atazanavir-d8.

Purification_Logic Crude Product Crude Product RP-HPLC RP-HPLC Crude Product->RP-HPLC Crystallization Crystallization RP-HPLC->Crystallization Impurity Removal Impurity Removal RP-HPLC->Impurity Removal Diastereomer Separation Diastereomer Separation RP-HPLC->Diastereomer Separation Pure Atazanavir-d8 Pure Atazanavir-d8 Crystallization->Pure Atazanavir-d8

Caption: Logical flow of the purification process for Atazanavir-d8.

A Technical Guide to Atazanavir-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. It is intended to be a comprehensive resource for researchers utilizing this stable isotope-labeled compound in their studies, particularly in pharmacokinetic and bioanalytical assays. While the initial request specified Atazanavir-d18, extensive market research indicates that Atazanavir-d5 is the commercially available deuterated form for research purposes.

Introduction to Atazanavir and its Deuterated Analog

Atazanavir is an azapeptide protease inhibitor that selectively inhibits the virus-specific processing of viral Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions.[1][2] It is a critical component of highly active antiretroviral therapy (HAART). Stable isotope-labeled internal standards are essential for accurate quantification of drugs in biological matrices by mass spectrometry. Atazanavir-d5, with five deuterium atoms, serves as an ideal internal standard for such applications due to its similar physicochemical properties to the unlabeled drug and its distinct mass, allowing for precise differentiation in mass spectrometric analyses.[3]

Commercial Suppliers and Product Specifications

Atazanavir-d5 is available from several reputable suppliers of research chemicals. The following tables summarize the key product specifications from various vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

Table 1: General Product Information for Atazanavir-d5

SupplierProduct Code/Catalog No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Toronto Research Chemicals (TRC)TRC-A790052-1MG1132747-14-8C₃₈H₄₇D₅N₆O₇709.89
Santa Cruz Biotechnology (SCBT)sc-2184981132747-14-8 (unlabeled)C₃₈H₄₇D₅N₆O₇709.89
MedchemExpressHY-17367S1132747-14-8C₃₈H₄₇D₅N₆O₇709.89
CleanchemCL-ATA-801132747-14-8C₃₈H₄₇D₅N₆O₇709.9
LGC StandardsTRC-A7900501132747-14-8Not SpecifiedNot Specified

Table 2: Reported Purity and Physical Properties

SupplierPurityAppearanceStorage Temperature
Toronto Research Chemicals (TRC)>95% (HPLC)[4]White to Off-White Solid[1]-20°C[5]
Santa Cruz Biotechnology (SCBT)Not specifiedNot specifiedNot specified
MedchemExpressNot specifiedNot specified-20°C (3 years)
CleanchemNot specifiedNot specifiedStore in a cool, dry place[6]
LGC Standards>95% (HPLC)[7]Not specified-20°C[7]

Experimental Protocols: Quantification of Atazanavir in Human Hair using Atazanavir-d5

The following is a detailed methodology for the quantification of Atazanavir in human hair samples using liquid chromatography-tandem mass spectrometry (LC/MS/MS) with Atazanavir-d5 as an internal standard. This protocol is adapted from a validated method published in a peer-reviewed journal.[3]

1. Materials and Reagents:

  • Atazanavir sulfate reference standard (U.S. Pharmacopeia)[3]

  • Atazanavir-d5 internal standard (Toronto Research Chemicals, Inc.)[3]

  • Acetonitrile (ACN), Methanol (MeOH), Acetic acid, Ethyl acetate (EA), Methyl tert-butyl ether (MTBE), Sodium hydroxide (NaOH), Sodium phosphate dibasic anhydrous (Thermo Fisher)[3]

  • Trifluoroacetic acid (TFA) (Acros Organics)[3]

  • Ammonium acetate (Spectrum Chemical)[3]

  • Deionized water (NANOpure II water purification system)[3]

2. Preparation of Stock and Working Solutions: [3]

  • Atazanavir Stock Solution (1.00 mg/mL): Dissolve Atazanavir sulfate in 100% MeOH.

  • Atazanavir Working Solutions: Dilute the stock solution with 50% MeOH to prepare high (4.00 µg/mL) and low (0.100 µg/mL) working solutions for calibration standards and quality controls.

  • Atazanavir-d5 Internal Standard Stock Solution (1.00 mg/mL): Dissolve Atazanavir-d5 in 100% MeOH.

  • Atazanavir-d5 Internal Standard Working Solution (0.200 µg/mL): Dilute the stock solution with 50% MeOH.

  • Storage: Stock and working solutions are stable for at least 6 months at 4°C.

3. Sample Preparation (Hair Extraction):

  • Decontaminate hair samples by washing with an appropriate solvent to remove external contaminants.

  • Dry the hair samples thoroughly.

  • Weigh approximately 10 mg of hair into a glass tube.

  • Add the Atazanavir-d5 internal standard working solution.

  • Perform liquid-liquid extraction using an optimized solvent system (e.g., a mixture of ethyl acetate and methanol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC/MS/MS analysis.

4. LC/MS/MS Analysis: [3]

  • LC Column: BDS C-18 column (5 µm, 4.6 × 100 mm).

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Atazanavir: MH+ m/z 705.3 to m/z 168.0

    • Atazanavir-d5: MH+ m/z 710.2 to m/z 168.0

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank hair matrix with known concentrations of Atazanavir.

  • The linear range for this assay was reported to be 0.0500 ng to 20.0 ng of Atazanavir per mg of hair.[3]

  • The ratio of the peak area of Atazanavir to the peak area of Atazanavir-d5 is used for quantification.

Visualizations

Chemical Structure of Atazanavir-d5

G node_A Atazanavir Core Structure node_D1 D node_A->node_D1 Phenyl-d5 node_D2 D node_A->node_D2 node_D3 D node_A->node_D3 node_D4 D node_A->node_D4 node_D5 D node_A->node_D5

Caption: Conceptual structure of Atazanavir-d5, highlighting the deuterated phenyl group.

Experimental Workflow for Atazanavir Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing hair_sample Hair Sample Collection decontamination Decontamination hair_sample->decontamination weighing Weighing decontamination->weighing add_is Add Atazanavir-d5 (Internal Standard) weighing->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Peak Area Ratios ms_detection->quantification results Concentration of Atazanavir in Hair quantification->results

Caption: Workflow for the quantification of Atazanavir in hair using Atazanavir-d5 as an internal standard.

Logical Relationship: Use of Internal Standard in Mass Spectrometry

G cluster_input Sample Components cluster_process Analytical Process cluster_output Outcome analyte Atazanavir (Analyte) ms Mass Spectrometry analyte->ms is Atazanavir-d5 (Internal Standard) is->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio accurate_quant Accurate Quantification ratio->accurate_quant Corrects for matrix effects and variability in sample processing

Caption: The role of Atazanavir-d5 as an internal standard for accurate quantification.

Conclusion

Atazanavir-d5 is a critical tool for researchers in the field of HIV pharmacology and drug development. Its commercial availability and well-documented use as an internal standard in bioanalytical methods, such as the one detailed in this guide, enable the precise and accurate quantification of Atazanavir in various biological matrices. This guide provides a foundational understanding of the technical specifications, commercial sources, and a practical experimental workflow to aid researchers in their study design and execution.

References

Isotopic Stability of Atazanavir-d18 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the isotopic stability of Atazanavir-d18 in various solution-based environments. While specific experimental data on the isotopic stability of this compound is not publicly available, this document outlines a robust framework for such an investigation based on established principles of hydrogen-deuterium exchange (HDX) and advanced analytical techniques. The guide details hypothetical experimental protocols, data interpretation, and visualizations to aid researchers in designing and executing stability studies for deuterated pharmaceutical compounds.

Introduction: The Significance of Isotopic Stability

Deuterium-labeled compounds, such as this compound, are increasingly utilized in pharmaceutical research, particularly in pharmacokinetic studies and as internal standards in bioanalytical assays. The substitution of hydrogen with deuterium can alter a drug's metabolic profile, often leading to improved pharmacokinetic properties due to the kinetic isotope effect (KIE).[1][2][3] The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.[1][2]

However, the utility of deuterated compounds is contingent upon their isotopic stability. The potential for deuterium atoms to exchange with protons from the surrounding solvent (a process known as back-exchange) can compromise the integrity of the labeled compound, impacting the accuracy of analytical measurements and the intended therapeutic effect. Therefore, a thorough understanding of the isotopic stability of this compound under various solution conditions is critical for its reliable application.

This guide presents a recommended approach for evaluating the isotopic stability of this compound in solution, focusing on the influence of pH, temperature, and solvent composition.

Principles of Hydrogen-Deuterium Exchange (HDX)

Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the solvent, or vice versa.[4] The rate of this exchange is influenced by several factors:

  • Solvent Accessibility: Deuterium atoms that are more exposed to the solvent will exchange more rapidly.[5]

  • pH: The exchange process can be catalyzed by both acids and bases. The rate of exchange for many organic molecules is slowest at a specific pH (often in the acidic range) and increases at higher or lower pH values.[4][5][6]

  • Temperature: Higher temperatures provide more energy for the exchange reaction to occur, thus increasing the rate of exchange.[5][6]

  • Chemical Environment: The specific location of the deuterium atom within the molecule and the nature of the adjacent functional groups can influence its lability.

For this compound, the stability of the deuterium labels will depend on their position on the molecule and the conditions of the solution in which it is dissolved.

Proposed Experimental Protocol for Isotopic Stability Assessment

The following is a detailed, hypothetical experimental protocol for assessing the isotopic stability of this compound in solution.

Materials and Reagents
  • This compound (isotopic purity > 98%)

  • Protiated solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) of HPLC or LC-MS grade

  • Buffer solutions: Phosphate buffers at pH 4.0, 7.4, and 9.0

  • Formic acid (for sample quenching)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system

  • NMR spectrometer (≥ 400 MHz)

Experimental Workflow

The proposed workflow for assessing the isotopic stability of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Processing prep Prepare stock solution of This compound in ACN or MeOH solutions Prepare test solutions in buffered aqueous/organic mixtures (pH 4.0, 7.4, 9.0) prep->solutions incubation Incubate solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) solutions->incubation sampling Withdraw aliquots at specified time points (0, 2, 4, 8, 24, 48 hours) incubation->sampling quench Quench reaction with acidic solution (e.g., formic acid) sampling->quench lcms LC-MS/MS Analysis: Monitor mass isotopologues quench->lcms nmr NMR Analysis: Monitor deuterium signal loss quench->nmr data Calculate percentage of deuterium remaining at each time point lcms->data nmr->data G cluster_factors Factors Influencing Deuterium Exchange cluster_outcome Outcome pH pH (Acid/Base Catalysis) Stability Isotopic Stability of this compound pH->Stability Temp Temperature (Reaction Kinetics) Temp->Stability Solvent Solvent Accessibility (Exposure to Protons) Solvent->Stability

References

Atazanavir-d18 Mass Spectrometry Fragmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Atazanavir-d18. The information herein is essential for the development of robust bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This guide details experimental protocols, presents quantitative data in a clear format, and offers a visual representation of the proposed fragmentation pathway.

Introduction

Atazanavir is an azapeptide protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification of the drug in biological matrices by mass spectrometry. Understanding the fragmentation pattern of this compound is fundamental for optimizing detection parameters and ensuring method specificity. This guide is based on the well-established fragmentation of unlabeled atazanavir and logical inferences for its heavily deuterated analog.

Experimental Protocols

The following protocols are a synthesis of methodologies reported in the scientific literature for the analysis of atazanavir and its deuterated analogs.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment : To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., this compound in methanol).

  • Lysis/Precipitation : Add 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes.

  • SPE Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 100 mM pH 6.0 phosphate buffer.

  • Loading : Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 100 mM pH 6.0 phosphate buffer, followed by 1 mL of methanol.

  • Elution : Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution :

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) : See Table 1 for specific transitions.

Quantitative Data: Precursor and Product Ions

The mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) of atazanavir and its deuterated analogs, along with their major product ions observed in collision-induced dissociation (CID), are summarized below. The proposed values for this compound are based on a plausible labeling pattern where the deuterium atoms are located on the two tert-butyl groups (18 hydrogens).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Atazanavir705.5168.1Unlabeled drug.
Atazanavir-d5710.5168.1Deuterium labels are not on the m/z 168.1 fragment.
This compound (Proposed) 723.6 168.1 Assuming deuterium labeling on the two tert-butyl groups.

Proposed Fragmentation Pathway of this compound

The fragmentation of atazanavir is characterized by the cleavage of the central part of the molecule. The most abundant product ion at m/z 168.1 corresponds to the N-tert-butyl-2-amino-3-phenylpropane moiety. Given that the deuterium labels in Atazanavir-d5 do not affect this fragment, it is highly probable that the same holds true for this compound, assuming the common labeling on the tert-butyl groups attached to the carbamate moieties.

Atazanavir_d18_Fragmentation Proposed Fragmentation of this compound cluster_fragmentation Fragmentation Process precursor This compound [M+H]⁺ m/z 723.6 frag_event Collision-Induced Dissociation (CID) precursor->frag_event Selection product1 Product Ion m/z 168.1 frag_event->product1 Formation of product2 Neutral Loss m/z 555.5 frag_event->product2 Formation of

Caption: Proposed CID fragmentation of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound in a biological matrix is depicted below.

Experimental_Workflow Analytical Workflow for this compound sample_collection 1. Sample Collection (e.g., Plasma) spe 2. Solid-Phase Extraction (SPE) sample_collection->spe lc_separation 3. LC Separation spe->lc_separation ms_detection 4. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 5. Data Analysis and Quantification ms_detection->data_analysis

Caption: LC-MS/MS analytical workflow.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided experimental protocols and fragmentation data serve as a valuable resource for the development and validation of sensitive and specific bioanalytical methods. The proposed fragmentation pathway for this compound, based on established principles, offers a strong starting point for method optimization. Researchers are encouraged to confirm these fragmentation patterns empirically using their specific instrumentation.

Methodological & Application

Application Note: Quantification of Atazanavir in Biological Matrices using Atazanavir-d18 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir is a crucial protease inhibitor used in antiretroviral therapy for the treatment of HIV infection. Therapeutic Drug Monitoring (TDM) of Atazanavir is essential to ensure its efficacy and safety, as plasma concentrations can vary significantly among patients. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for quantifying drugs in complex biological matrices.

The accuracy of LC-MS/MS quantification is greatly enhanced by the use of a stable isotope-labeled internal standard (IS). An ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, but is distinguishable by mass. Atazanavir-d18, a deuterated analog of Atazanavir, serves as an excellent internal standard. It compensates for variations in sample preparation, injection volume, and matrix effects, ensuring a robust and reliable bioanalytical method. This document provides a detailed protocol and performance data for the quantification of Atazanavir using this compound as an internal standard. While the specific mass transitions for this compound must be determined empirically, this note will utilize data from closely related deuterated analogs like Atazanavir-d5 as a validated reference.[1]

Experimental Protocols

Materials and Reagents
  • Analytes: Atazanavir sulfate, this compound (or appropriate deuterated analog, e.g., Atazanavir-d5).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade).

  • Acids: Formic Acid (99+% pure), Acetic Acid.

  • Salts: Ammonium Acetate, Ammonium Formate.

  • Water: Type 1 Ultrapure Water.

  • Matrix: Blank human plasma (or other relevant biological matrix).

Preparation of Stock and Working Solutions
  • Atazanavir Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Atazanavir sulfate in methanol to achieve a final concentration of 1.0 mg/mL.

  • Internal Standard (IS) Stock Solution (1.0 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a final concentration of 1.0 mg/mL.[1]

  • Atazanavir Working Solutions: Prepare serial dilutions of the Atazanavir stock solution with 50% methanol to create a series of working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with 50% methanol to a final concentration suitable for spiking into all samples (e.g., 200 ng/mL).[1] Store all stock and working solutions at 4°C.[1]

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking appropriate amounts of the Atazanavir working solutions into blank human plasma to achieve a concentration range of approximately 5.0 to 6000 ng/mL.[2][3]

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 3000, and 4500 ng/mL).

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples and requires a small sample volume (50-100 µL).[2][4]

  • Pipette 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution to all tubes except the blank matrix sample.

  • Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[5]

  • Vortex each tube for 3 minutes to ensure thorough mixing.

  • Centrifuge the samples at 16,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]

Data and Results

LC-MS/MS Instrumentation and Conditions

The following table summarizes a typical set of parameters for the analysis.

Parameter Condition
LC System UPLC System (e.g., Waters Acquity)
Column C18 Column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm)[2][3]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.0[2][3]
Mobile Phase B Acetonitrile[2][3]
Flow Rate 0.5 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 10 µL[4]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MRM Transition: ATV m/z 705.3 → 168.0 (Example)[1]
MRM Transition: IS m/z 710.2 → 168.0 (For Atazanavir-d5)[1]. Note: The precursor ion for this compound will be higher and must be optimized.
Method Performance

The method should be validated according to regulatory guidelines, assessing linearity, precision, accuracy, and recovery.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Calibration Range 5.0 – 6000 ng/mL[2][3]
Regression Model Weighted Linear (1/x²)
Correlation Coefficient (r) > 0.99[1]

| LLOQ | 5.0 ng/mL |

Table 3: Inter- and Intra-Day Precision and Accuracy Data is typically presented as the percent coefficient of variation (%CV) for precision and percent relative error (%RE) for accuracy.

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
Low 15< 7.3%91.3% to 104.4%< 10.8%-4.00% to 2.00%
Medium 3000< 7.3%91.3% to 104.4%< 10.8%-4.00% to 2.00%
High 4500< 7.3%91.3% to 104.4%< 10.8%-4.00% to 2.00%
(Data synthesized from reported validation studies)[1][2]

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample handling to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Plasma Sample (Standard, QC, or Unknown) Spike Spike with this compound IS Sample->Spike Precipitate Add Acetonitrile + 0.1% FA (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (16,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Integration (Analyte & IS) Data->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Plot Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: LC-MS/MS experimental workflow for Atazanavir quantification.

Principle of Internal Standard Quantification

This diagram illustrates how a stable isotope-labeled internal standard corrects for experimental variability.

G Role of the Internal Standard cluster_0 Scenario A: No Sample Loss cluster_1 Scenario B: 50% Sample Loss During Prep A1 Initial Sample: 100 units Analyte 100 units IS A2 After Prep: 100 units Analyte 100 units IS A1->A2 A3 Result: Ratio = 100 / 100 = 1.0 A2->A3 Conclusion The Analyte/IS ratio remains constant, ensuring accurate quantification despite sample loss or injection variability. B1 Initial Sample: 100 units Analyte 100 units IS B2 After Prep: 50 units Analyte 50 units IS B1->B2 B3 Result: Ratio = 50 / 50 = 1.0 B2->B3

Caption: The internal standard principle for accurate quantification.

References

Application Notes and Protocols for Atazanavir-d18 Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV infection. Therapeutic drug monitoring of atazanavir in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of atazanavir in human plasma using a stable isotope-labeled internal standard, Atazanavir-d18, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the chemical and physical properties of the analyte, correcting for variability during sample preparation and analysis, thus ensuring a robust and accurate high-throughput assay.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for atazanavir analysis in human plasma. These values are representative of methods employing solid-phase extraction and a deuterated internal standard.

ParameterTypical Value
Linearity Range1.0 - 6000 ng/mL[2][3]
Lower Limit of Quantitation (LLOQ)1.00 ng/mL[4]
Intra-day Accuracy99 - 102%[4]
Inter-day Accuracy99 - 102%[4]
Intra-day Precision (%CV)< 4%[4]
Inter-day Precision (%CV)< 4%[4]
Mean Recovery84.9%[3]
Absolute Matrix Effect93.2%[3]

Experimental Protocols

This section details the methodology for the extraction and quantification of atazanavir in plasma samples.

Materials and Reagents
  • Atazanavir reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4]

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of atazanavir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the atazanavir stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 10, 100, 500, 1000, 5000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on automated solid-phase extraction for high-throughput analysis.[4]

  • Sample Pre-treatment: To 50 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution: Elute atazanavir and the internal standard from the cartridges with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

    • Analytical Column: A C18 column (e.g., Hypersil Gold C18, 50mm x 4.6mm, 5µm).[3]

    • Mobile Phase: A gradient or isocratic mobile phase can be used. A common isocratic mobile phase is 5mM ammonium formate in water:methanol (10:90, v/v).[3]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Atazanavir: m/z 705.4 → 168.2[5]

      • This compound (IS): m/z 723.5 → 168.2 (Note: The precursor ion for d18 is calculated by adding 18 Da to the mass of atazanavir. The product ion is assumed to be the same non-deuterated fragment for simplicity and robustness, a common practice with stable isotope-labeled standards).

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both atazanavir and this compound.

Data Analysis

Quantify atazanavir concentrations by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the plasma sample analysis workflow.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction cluster_analysis Analysis A Plasma Sample (50 µL) B Add this compound IS A->B C Vortex B->C E Load Sample C->E D Condition SPE Cartridge D->E F Wash Cartridge E->F G Elute Analytes F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K

Caption: Workflow for this compound analysis in plasma.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

G cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Final Result A Atazanavir Peak Area C Peak Area Ratio (Analyte / IS) A->C B This compound Peak Area B->C D Calibration Curve C->D E Atazanavir Concentration D->E

References

Application of Atazanavir-d18 in HIV Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Atazanavir-d18, a stable isotope-labeled internal standard, in critical areas of HIV research. The primary application of this compound is to ensure the accuracy and precision of analytical methods used to quantify the antiretroviral drug Atazanavir in biological samples. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.

Bioanalytical Method Validation using this compound

This compound serves as an ideal internal standard for the quantification of Atazanavir in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Atazanavir, but its increased mass allows for clear differentiation by the mass spectrometer, ensuring reliable quantification.

Table 1: Summary of LC-MS/MS Parameters for Atazanavir Quantification using a Deuterated Internal Standard
ParameterHuman Hair Analysis[1]Human Mononuclear Cell (MNC) Extract Analysis[2]
Chromatography Column BDS C-18 (5 µm, 4.6 x 100 mm)Not Specified
Mobile Phase 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, 4 mM Ammonium AcetateNot Specified
Flow Rate 0.8 mL/minNot Specified
Ionization Mode Positive Electrospray Ionization (ESI+)Not Specified
Mass Transition (MRM) Atazanavir: m/z 705.3 → 168.0Atazanavir-d5 IS: m/z 710.2 → 168.0Not Specified
Linear Range 0.0500 to 20.0 ng/mgAtazanavir: 0.0200 to 10.0 fmol/µl
Internal Standard Used Atazanavir-d5Atazanavir-13C6

Note: While the provided references use Atazanavir-d5 and Atazanavir-13C6, the principles and parameters are directly applicable to this compound, with an adjustment to the mass transition of the internal standard.

Experimental Protocol: Quantification of Atazanavir in Human Hair[1]

This protocol outlines the extraction and analysis of Atazanavir from human hair samples, a method increasingly used to monitor long-term drug adherence.

Materials:

  • Atazanavir and this compound standards

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Acetic Acid

  • Ammonium Acetate

  • 0.2 M Sodium Phosphate buffer (pH 9.4)

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate (EA)

  • Trifluoroacetic acid (TFA)

  • BDS C-18 column (5 µm, 4.6 x 100 mm)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Wash hair samples to remove external contaminants.

    • Weigh 2 mg of cut blank hair into borosilicate glass test tubes.

    • Spike samples with known concentrations of Atazanavir for standard curve and quality control (QC) samples.

    • Add a fixed amount of this compound working solution to all samples (except blanks) as the internal standard.

  • Extraction:

    • Add MeOH/TFA solution to the hair samples.

    • Incubate to extract the drug from the hair matrix.

    • Add 0.2 M sodium phosphate buffer (pH 9.4).

    • Perform liquid-liquid extraction with 3 mL of MTBE/EA (1:1, v/v).

    • Centrifuge at 3000 rpm for 10 minutes.

    • Freeze the aqueous layer in a methanol/dry ice bath.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 200 µL of 50% ACN.

    • Inject a 2 µL aliquot into the LC-MS/MS system.

    • Analyze using the parameters outlined in Table 1.

Workflow for Atazanavir Quantification in Hair Samples

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis hair_sample Hair Sample (2mg) spike_atv Spike with Atazanavir (Standards & QCs) hair_sample->spike_atv add_is Add this compound (Internal Standard) spike_atv->add_is extract_solvent Add Extraction Solvent (MeOH/TFA) add_is->extract_solvent l_l_extraction Liquid-Liquid Extraction (MTBE/EA) extract_solvent->l_l_extraction evaporate Evaporate to Dryness l_l_extraction->evaporate reconstitute Reconstitute in 50% ACN evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Atazanavir inject->quantify

Caption: Workflow for Atazanavir quantification in hair.

Pharmacokinetic (PK) Studies

This compound is crucial for defining the pharmacokinetic profile of Atazanavir. By enabling precise measurement of drug concentrations in plasma over time, researchers can determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters of Atazanavir
ParameterAtazanavir 400mg once daily[3]Atazanavir 300mg + Ritonavir 100mg once daily[4]Atazanavir during Pregnancy (3rd Trimester) with Cobicistat[5]
Cmax (Maximum Concentration) ~5.23 µg/mL (ritonavir-boosted)[1]2897 ng/mLMedian: 1.63 µg/mL
Cmin (Trough Concentration) 273 ng/mL526 ng/mLMedian: 0.21 µg/mL
AUC (Area Under the Curve) Increased by 70% with a light meal[3]28,605 ng·h/mLMedian: 22.1 µg*hr/mL
Tmax (Time to Cmax) ~2.5 hours[6]Not SpecifiedMedian: 3.0 hours
Elimination Half-life (t1/2) ~7 hours[3]Not SpecifiedNot Specified

Note: These values are illustrative and can vary based on patient populations and co-administered drugs.

Logical Flow of a Pharmacokinetic Study

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase administer Administer Atazanavir to Study Participants collect_samples Collect Blood Samples at Pre-defined Time Points administer->collect_samples process_samples Process to Plasma/ Serum and Store collect_samples->process_samples quantify_atv Quantify Atazanavir using LC-MS/MS with this compound process_samples->quantify_atv pk_analysis Pharmacokinetic Analysis quantify_atv->pk_analysis determine_params Determine Cmax, AUC, t1/2, etc. pk_analysis->determine_params

Caption: Pharmacokinetic study workflow.

Drug-Drug Interaction (DDI) Studies

Atazanavir is metabolized primarily by the cytochrome P450 3A (CYP3A) isoenzymes[1][7]. Therefore, its concentration can be significantly altered by co-administered drugs that induce or inhibit this enzyme system. Accurate quantification using this compound is vital to assess the clinical significance of these interactions.

Table 3: Impact of Co-administered Drugs on Atazanavir Pharmacokinetics
Co-administered DrugEffect on AtazanavirPharmacokinetic ChangeRecommendation
Ritonavir (CYP3A4 Inhibitor) Increases Atazanavir levelsAUC increased 3- to 4-fold; Cmin increased ~10-fold[3]Used as a pharmacokinetic booster for Atazanavir
Efavirenz (CYP3A4 Inducer) Decreases Atazanavir levelsAtazanavir concentrations decreased by 75%[3]Co-administration requires dose adjustment or is not recommended.
Tenofovir Disoproxil Fumarate Decreases Atazanavir levelsAtazanavir AUC, Cmax, and Cmin decreased by 22%, 16%, and 23%, respectivelyMonitor for therapeutic effectiveness.
Rifampicin (Strong CYP3A4 Inducer) Drastically decreases Atazanavir levelsAtazanavir Ctau and AUC reduced by 96% and 85%, respectively, with standard dosing[8]Co-administration is generally contraindicated or requires significant dose adjustments.
Famotidine (H2-receptor antagonist) Decreases Atazanavir levelsSimultaneous administration reduced Atazanavir AUC by 18% and Cmin by 28% when boosted with ritonavir[9]Staggering the administration times can mitigate the interaction.

Signaling Pathway Illustrating Atazanavir Metabolism and Drug Interactions

G cluster_drugs cluster_liver Hepatocyte ATV Atazanavir CYP3A4 CYP3A4 Enzyme ATV->CYP3A4 Metabolism Inducer CYP3A4 Inducers (e.g., Rifampicin, Efavirenz) Inducer->CYP3A4 Induces (Increases Activity) Inhibitor CYP3A4 Inhibitors (e.g., Ritonavir, Cobicistat) Inhibitor->CYP3A4 Inhibits (Decreases Activity) Metabolites Inactive Metabolites CYP3A4->Metabolites

Caption: Atazanavir metabolism and DDI pathway.

Conclusion

This compound is an indispensable tool in HIV research, enabling the precise and accurate quantification of Atazanavir in a variety of biological matrices. Its application is fundamental to the validation of bioanalytical methods, the characterization of pharmacokinetic profiles, and the assessment of drug-drug interactions, all of which are critical for optimizing HIV therapy and developing new treatment strategies.

References

Troubleshooting & Optimization

Overcoming matrix effects with Atazanavir-d18 in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Atazanavir in plasma, with a focus on overcoming matrix effects using its deuterated internal standard, Atazanavir-d18.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Atazanavir in plasma samples using LC-MS/MS.

Question: My Atazanavir signal is showing poor reproducibility and accuracy. What could be the cause?

Answer: Poor reproducibility and accuracy in Atazanavir quantification are often attributable to matrix effects, which are interferences from endogenous components in plasma that can cause ion suppression or enhancement. The choice of sample preparation method is critical in mitigating these effects. A comparative study has shown that different extraction techniques have varying degrees of success in minimizing matrix interference. For instance, while protein precipitation (PP) is a simpler method, it often results in severe ion suppression. Liquid-liquid extraction (LLE) offers better cleanup than PP, but solid-phase extraction (SPE) has been demonstrated to be the most effective at circumventing ion suppression for Atazanavir analysis in human plasma.[1]

To systematically troubleshoot, consider the following:

  • Review your Sample Preparation Method: If you are using protein precipitation, consider switching to solid-phase extraction. SPE has been shown to provide higher mean relative recovery and reduced absolute matrix effect.[1]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using this compound is highly recommended. Since this compound is structurally and physicochemically very similar to Atazanavir, it co-elutes and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively compensated for, leading to improved accuracy and precision.

  • Optimize Chromatographic Conditions: Ensure that the chromatographic separation is adequate to resolve Atazanavir from other co-eluting matrix components. Poor retention on the analytical column can exacerbate matrix effects.[1]

Question: I am observing significant ion suppression in my analysis. How can I identify and mitigate this?

Answer: Ion suppression is a common manifestation of matrix effects where the signal of the analyte of interest is reduced. To address this, a systematic approach is necessary:

  • Assessment of Matrix Effect: A post-column infusion experiment can be performed to qualitatively assess ion suppression. In this technique, a constant flow of Atazanavir solution is infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. A dip in the baseline signal at the retention time of Atazanavir indicates the presence of co-eluting components that are causing ion suppression.

  • Choice of Extraction Method: As indicated in the table below, the choice of sample extraction method significantly impacts the degree of matrix effect. Solid-phase extraction (SPE) is generally superior to protein precipitation (PP) and liquid-liquid extraction (LLE) in removing interfering phospholipids and other matrix components.[1]

Quantitative Data Summary

The following tables summarize key performance metrics for different sample preparation methods for Atazanavir analysis in plasma.

Table 1: Comparison of Sample Preparation Techniques for Atazanavir Analysis

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Severe Ion SuppressionModerate Ion SuppressionMinimal Ion Suppression[1]
Mean Relative Recovery Not ReportedNot Reported84.9%[1]
Absolute Matrix Effect Not ReportedNot Reported93.2%[1]
Precision (%CV) of Relative Matrix Effect Not ReportedNot Reported2.41[1]

Table 2: Performance of a Validated UPLC-MS/MS Method for Atazanavir using SPE and this compound

ParameterAtazanavir
Linearity Range (ng/mL) 5.0–6000[2]
Intra-batch Precision (%CV) 0.8 - 7.3[2]
Inter-batch Precision (%CV) 0.8 - 7.3[2]
Accuracy (%) 91.3 - 104.4[2]
Mean Extraction Recovery (%) 97.35 - 101.06[2]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques for the analysis of Atazanavir in plasma.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a validated method for the simultaneous determination of Atazanavir and other protease inhibitors in human plasma.[2]

  • Sample Pre-treatment: To 50 µL of human plasma, add the internal standard solution (this compound).

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Waters Acquity UPLC C18) with methanol followed by an equilibration step with 10 mM ammonium formate, pH 4.0.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences while retaining Atazanavir and this compound.

  • Elution: Elute Atazanavir and this compound from the cartridge using an appropriate elution solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis Conditions

The following are typical LC-MS/MS parameters for Atazanavir analysis:

  • LC System: UPLC system (e.g., Waters Acquity)[2]

  • Analytical Column: C18 column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm)[2]

  • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.[2]

  • Flow Rate: 0.300 mL/min[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Atazanavir and this compound.

Visualizations

Experimental Workflow for Atazanavir Analysis in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc_ms LC-MS/MS Injection dry_recon->lc_ms data Data Acquisition (MRM) lc_ms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quant Quantification ratio->quant

Caption: Workflow for Atazanavir quantification in plasma.

Troubleshooting Logic for Poor Accuracy and Precision

G start Poor Accuracy/Precision Observed is_is_used Is a stable isotope-labeled IS (this compound) being used? start->is_is_used prep_method What is the sample preparation method? is_is_used->prep_method Yes implement_is Implement this compound as IS to compensate for matrix effects is_is_used->implement_is No pp_lle Protein Precipitation (PP) or Liquid-Liquid Extraction (LLE) prep_method->pp_lle spe Solid-Phase Extraction (SPE) prep_method->spe switch_to_spe Switch to SPE for better cleanup and reduced matrix effects pp_lle->switch_to_spe optimize_chrom Optimize chromatography for better separation from interferences spe->optimize_chrom

Caption: Decision tree for troubleshooting Atazanavir analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard?

A1: this compound is a stable isotope-labeled version of Atazanavir. This means it is chemically identical to the analyte but has a different mass. Because of this, it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss during preparation or signal variation due to matrix effects will affect both the analyte and the internal standard to the same extent. By using the ratio of their signals for quantification, these variations are canceled out, leading to a more accurate and precise measurement.

Q2: What are "matrix effects" in the context of plasma analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (in this case, plasma). These components can include salts, lipids, and proteins. The effect can be either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can lead to inaccurate quantification if not properly addressed.

Q3: Can I use a different internal standard that is not a deuterated version of Atazanavir?

A3: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for LC-MS/MS bioanalysis. This is because it is the best way to compensate for matrix effects and variability in extraction recovery. A different compound, even if structurally similar, may not co-elute perfectly with Atazanavir and may not experience the exact same degree of ion suppression or enhancement, leading to less reliable results.

Q4: My lab only has the capability for protein precipitation. What can I do to improve my results?

A4: If you are limited to protein precipitation, there are still steps you can take to improve your results, although it may not be as effective as switching to SPE.

  • Optimize the precipitating agent and volume: Different organic solvents (like acetonitrile or methanol) can be tested to see which provides the cleanest extract for your specific application.

  • Dilute the sample: Diluting the plasma sample before precipitation can reduce the overall concentration of matrix components.

  • Improve chromatography: A longer chromatographic run time or a different column chemistry might help to separate Atazanavir from the majority of the interfering components.

  • Use this compound: Even with a less effective cleanup, the use of a deuterated internal standard is crucial to compensate for the significant matrix effects expected with protein precipitation.

Q5: How do I validate my method for Atazanavir analysis in plasma?

A5: Bioanalytical method validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). Key validation parameters to assess include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

  • Lower Limit of Quantification (LLOQ)

References

Technical Support Center: Atazanavir and Atazanavir-d18 LC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient separation of Atazanavir and its deuterated internal standard, Atazanavir-d18.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC method for Atazanavir and this compound separation?

A common starting point for method development involves a reversed-phase C18 column with a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid in water) and an organic modifier (typically acetonitrile or methanol).[1][2][3] A gradient elution is often preferred to ensure good peak shape and resolution.

Q2: Why is a deuterated internal standard like this compound used?

Deuterated internal standards are used in quantitative mass spectrometry-based assays to improve accuracy and precision.[1][4][5] Since this compound is structurally and chemically very similar to Atazanavir, it co-elutes or elutes very closely, experiencing similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of any variations during sample preparation and analysis.

Q3: Is baseline separation between Atazanavir and this compound necessary?

For LC-MS/MS analysis, baseline separation is not always required. The mass spectrometer can differentiate between the two compounds based on their different mass-to-charge ratios (m/z).[1] However, significant co-elution can sometimes lead to ion suppression, where the ionization of one compound is affected by the presence of the other. Therefore, achieving at least partial chromatographic separation is often beneficial.

Q4: What are the common mass transitions (MRM) for Atazanavir and a deuterated internal standard?

For Atazanavir, a common multiple reaction monitoring (MRM) transition is MH+ m/z 705.3 to m/z 168.0. For a deuterated internal standard like Atazanavir-d5, the transition would be MH+ m/z 710.2 to m/z 168.0.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC separation of Atazanavir and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Column Silanols Atazanavir is a basic compound and can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[6] Solution: 1. Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups. 2. Use an End-Capped Column: Employ a column with proper end-capping to minimize exposed silanols. 3. Increase Buffer Concentration: A higher buffer concentration (10-25 mM) can help mask silanol interactions.[6]
Column Overload Injecting too high a concentration of the analytes can lead to peak fronting or tailing.[7] Solution: 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more diluted sample solution.
Column Degradation Voids in the column or contamination can cause distorted peak shapes.[8] Solution: 1. Use a Guard Column: Protect the analytical column from contaminants.[9] 2. Flush the Column: Wash the column with a strong solvent. 3. Replace the Column: If the problem persists, the column may need to be replaced.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Mobile Phase Composition Changes Inaccurate mixing of mobile phase components or evaporation of the organic solvent can cause retention time shifts. Solution: 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of solvents. 2. Degas the Mobile Phase: Remove dissolved gases to prevent pump cavitation. 3. Use Solvent Bottle Caps: Minimize evaporation of volatile organic solvents.
Pump Issues Leaks or malfunctioning pump seals can lead to inconsistent flow rates. Solution: 1. Inspect for Leaks: Check all fittings and connections. 2. Perform Pump Maintenance: Regularly service pump seals and check valves.
Column Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: 1. Use a Column Oven: Maintain a constant and controlled column temperature.

Issue 3: Low Signal Intensity or Ion Suppression

Possible Cause Troubleshooting Steps
Matrix Effects Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue) can interfere with the ionization of Atazanavir and this compound. Solution: 1. Improve Sample Preparation: Employ a more effective extraction method (e.g., solid-phase extraction) to remove interfering substances. 2. Optimize Chromatography: Adjust the gradient to separate the analytes from the majority of the matrix components.
Suboptimal Mass Spectrometer Settings Incorrect ion source parameters or collision energies can result in poor signal. Solution: 1. Tune the Mass Spectrometer: Optimize parameters such as nebulizer gas, drying gas flow, and temperature for Atazanavir. 2. Optimize Collision Energy: Determine the optimal collision energy for the desired fragmentation.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Atazanavir in Human Hair [1]

  • Chromatographic System:

    • Column: BDS C-18, 5 µm, 4.6 x 100 mm

    • Mobile Phase: 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate

    • Flow Rate: 0.8 mL/min

    • Elution: Isocratic

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Atazanavir: MH+ m/z 705.3 → m/z 168.0

      • Atazanavir-d5 (Internal Standard): MH+ m/z 710.2 → m/z 168.0

Protocol 2: UPLC-MS/MS Method for Atazanavir in Mouse Serum and Tissues [2]

  • Chromatographic System:

    • Column: ACQUITY UPLC® BEH Shield RP18

    • Mobile Phase A: 5% acetonitrile in methanol

    • Mobile Phase B: 7.5 mM ammonium acetate (pH 4.0)

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • Hold at 70% A for 5.0 min

      • Linear ramp to 90% A in 0.1 min

      • Hold at 90% A for 0.8 min

      • Return to 70% A in 0.1 min

      • Re-equilibrate for 1.0 min

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive and negative modes

    • Internal Standard: Lopinavir

Data Presentation

Table 1: Summary of LC Methods for Atazanavir Analysis

ParameterMethod 1[1]Method 2[2]Method 3[3]
Analyte(s) AtazanavirAtazanavir, Ritonavir, Indinavir, EfavirenzAtazanavir Sulfate, Ritonavir
Internal Standard Atazanavir-d5LopinavirNot specified
Column BDS C-18 (5 µm, 4.6 x 100 mm)ACQUITY UPLC® BEH Shield RP18Waters Symmetry C18 (3.5 µm, 250 x 4.6 mm)
Mobile Phase 55% ACN, 45% H₂O, 0.15% Acetic Acid, 4 mM Ammonium AcetateA: 5% ACN in MeOH; B: 7.5 mM Ammonium Acetate (pH 4.0)60% Acetonitrile, 40% 0.1% o-Phosphoric Acid in Water
Flow Rate 0.8 mL/min0.3 mL/min1.0 mL/min
Elution Type IsocraticGradientIsocratic
Detection MS/MSMS/MSUV at 236 nm
Retention Time Not specified< 7 minAtazanavir: 2.95 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Solid-Phase Extraction (SPE) sample->extraction Add IS (this compound) evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC System evaporation->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Ratio to IS) integration->quantification

Caption: Experimental workflow for Atazanavir analysis.

troubleshooting_logic cluster_peakshape Peak Shape Problem cluster_retention Retention Time Problem start Chromatographic Issue Observed peak_shape Tailing or Fronting? start->peak_shape retention_time Inconsistent Retention? start->retention_time cause_silanol Secondary Silanol Interactions peak_shape->cause_silanol Tailing cause_overload Column Overload peak_shape->cause_overload Fronting/Tailing solution_ph Adjust Mobile Phase pH cause_silanol->solution_ph solution_dilute Dilute Sample cause_overload->solution_dilute cause_mobilephase Mobile Phase Inconsistency retention_time->cause_mobilephase cause_pump Pump Malfunction retention_time->cause_pump solution_prepare Prepare Fresh Mobile Phase cause_mobilephase->solution_prepare solution_maintenance Perform Pump Maintenance cause_pump->solution_maintenance

Caption: Troubleshooting decision tree for LC issues.

References

Troubleshooting poor peak shape for Atazanavir-d18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of Atazanavir-d8. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Peak Shape for Atazanavir-d8

Poor peak shape can compromise the accuracy and precision of your analytical results.[1][2][3] This guide provides a systematic approach to identifying and resolving common issues leading to peak tailing, fronting, or splitting for Atazanavir-d8.

Question: My Atazanavir-d8 peak is tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][4] It can be caused by several factors related to the column, mobile phase, or sample.

Troubleshooting Steps for Peak Tailing:

  • Check Column Condition:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic Atazanavir molecule, causing tailing.[3]

      • Solution: Use a well-end-capped C18 column or a column with a polar-embedded phase to shield these interactions. Several methods for Atazanavir have successfully used modern, proprietary end-capped columns to achieve excellent peak shape.[5]

    • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column inlet frit or packing material can distort peak shape.[1][6]

      • Solution: If a guard column is in use, replace it. If not, try backflushing the analytical column. If the problem persists, the column may need to be replaced.[1]

    • Column Degradation: Operating at a pH outside the column's recommended range (typically 2-8) can lead to the degradation of the stationary phase.[1]

      • Solution: Ensure the mobile phase pH is within the stable range for your column.

  • Optimize Mobile Phase:

    • Inappropriate pH: The pH of the mobile phase is critical for controlling the ionization state of Atazanavir and minimizing secondary interactions. Several successful methods utilize a buffered mobile phase with a pH between 3.5 and 5.0.[7][8][9]

      • Solution: Adjust the mobile phase pH. A lower pH (e.g., 3.55 with acetic acid) has been shown to produce symmetrical peaks.[7] Using a buffer, such as a phosphate buffer, helps maintain a stable pH.

    • Insufficient Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the on-column pH.

      • Solution: For reversed-phase separations, a buffer concentration of 5-10 mM is generally sufficient.[1]

  • Review Sample and Injection Parameters:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][6]

      • Solution: Reduce the injection volume or dilute the sample.[2]

    • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[10]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. A mixture of water and acetonitrile (50:50 v/v) has been used successfully as a diluent for Atazanavir.[5]

Question: I am observing peak fronting for Atazanavir-d8. What could be the cause?

Answer: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.[1][4]

Potential Causes and Solutions for Peak Fronting:

  • Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[6]

    • Solution: Decrease the sample concentration or the injection volume.[4]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to fronting.[4]

    • Solution: Ensure your Atazanavir-d8 is completely dissolved. You may need to change the sample solvent or use sonication to aid dissolution.[8]

  • Column Collapse: A physical collapse of the column bed can cause peak fronting.[4] This can be due to high pressure, or inappropriate mobile phase conditions.

    • Solution: Operate within the column's pressure and pH limits. If column collapse is suspected, the column will likely need to be replaced.[4]

Question: Why is my Atazanavir-d8 peak splitting into two or more peaks?

Answer: Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or in the injection process.

Troubleshooting Peak Splitting:

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system can clog the column's inlet frit, causing the sample to be unevenly distributed onto the column.[1]

    • Solution: Try reversing and backflushing the column to dislodge the blockage. If this doesn't work, the frit or the entire column may need to be replaced.[1]

  • Void in the Column Packing: A void or channel in the packing material at the head of the column can cause the sample band to split.

    • Solution: This usually indicates the end of the column's life, and it will need to be replaced.

  • Injector Issues: A scratched injector rotor or a partially plugged needle can cause the sample to be introduced into the system in a split stream.[10]

    • Solution: Inspect and clean the injector components. If necessary, replace the rotor seal or the needle.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase composition for good Atazanavir peak shape? A1: Successful methods often employ a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. Common ratios vary, but combinations like methanol and water (90:10 v/v) with the pH adjusted to 3.55 with glacial acetic acid, or methanol and phosphate buffer (65:35 v/v) at pH 4.6 have been reported to yield good peak shapes.[7][8] A gradient elution may be necessary if analyzing Atazanavir with other compounds of varying polarities.[5]

Q2: What type of HPLC column is recommended for Atazanavir-d8 analysis? A2: A C18 reversed-phase column is the most common choice.[7][8] Look for columns with modern end-capping technology to minimize silanol interactions, which are a primary cause of peak tailing for basic compounds like Atazanavir.[3][5]

Q3: Can the column temperature affect the peak shape of Atazanavir-d8? A3: Yes, temperature can influence peak shape. Elevating the column temperature (e.g., to 45°C) can sometimes improve peak symmetry and resolution.[5]

Q4: How important is system suitability testing? A4: System suitability testing is crucial. It provides a quantitative measure of your system's performance. Parameters like tailing factor (should ideally be not more than 2.0), theoretical plates, and resolution should be monitored regularly to detect any deterioration in performance early on.[5][9]

Q5: Could my sample preparation be causing poor peak shape? A5: Absolutely. The solvent used to dissolve your sample should be as weak as or weaker than your initial mobile phase to avoid peak distortion.[10] Also, ensure your sample is free of particulates by filtering it before injection.

Data Summary

The following tables summarize typical chromatographic conditions that have been successfully used for the analysis of Atazanavir, which can be applied to Atazanavir-d8.

Table 1: Reported Mobile Phase Compositions for Atazanavir Analysis

Organic SolventAqueous ComponentpHReference
MethanolWater3.55 (adjusted with acetic acid)[7]
MethanolPhosphate Buffer4.6[8]
AcetonitrilePhosphate Buffer5.0[9]
Methanol:AcetonitrileSodium Dihydrogen Ortho Phosphate BufferNot Specified[11]
AcetonitrileBuffer4.5[12]

Table 2: Example Chromatographic Parameters

ParameterValueReference
ColumnC18 (various manufacturers)[7][8][9]
Flow Rate0.5 - 1.0 mL/min[7][8]
Column Temperature45°C[5]
Detection Wavelength249 nm[7][11]
Injection Volume4 - 20 µL[5][12]

Experimental Protocol: Reference HPLC Method for Atazanavir-d8

This protocol provides a starting point for developing a robust analytical method for Atazanavir-d8. Optimization will likely be required for your specific instrumentation and application.

1. Materials and Reagents:

  • Atazanavir-d8 reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Glacial acetic acid or potassium dihydrogen phosphate for buffer preparation

  • 0.45 µm membrane filters

2. Instrument and Conditions:

  • HPLC System: With UV or Mass Spectrometric detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol:Water (90:10 v/v), with pH adjusted to 3.55 using glacial acetic acid.[7] Filter and degas the mobile phase before use.

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: Ambient or 45°C[5]

  • Detection: 249 nm (for UV detection)[7]

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of Atazanavir-d8 (e.g., 1000 µg/mL) in the mobile phase.[7]

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-100 µg/mL).[7]

4. Sample Preparation:

  • Dissolve the sample containing Atazanavir-d8 in the mobile phase.

  • Filter the sample through a 0.45 µm membrane filter before injection.

5. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6).

  • Calculate the tailing factor (should be ≤ 2.0), theoretical plates, and the relative standard deviation (RSD) of the peak area and retention time (should be ≤ 2.0%).[5][9]

6. Analysis:

  • Inject the prepared samples and standards.

  • Integrate the peak area for Atazanavir-d8 and quantify against the standard curve.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_verification Verification start Poor Peak Shape (Tailing, Fronting, Splitting) check_column Inspect Column (Age, Type, Contamination) start->check_column check_mobile_phase Review Mobile Phase (pH, Composition, Buffer) start->check_mobile_phase check_sample Examine Sample (Concentration, Solvent) start->check_sample sol_column Replace Guard/Analytical Column Backflush Column check_column->sol_column sol_mobile_phase Adjust pH (3.5-5.0) Optimize Organic Ratio Increase Buffer Strength check_mobile_phase->sol_mobile_phase sol_sample Dilute Sample Change Sample Solvent check_sample->sol_sample verify Run System Suitability Test Peak Shape Acceptable? sol_column->verify sol_mobile_phase->verify sol_sample->verify end Problem Resolved verify->end Yes reassess Re-evaluate Problem verify->reassess No reassess->start

Caption: Troubleshooting workflow for poor peak shape.

PeakTailingCauses cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Issues peak_tailing Peak Tailing silanol Secondary Silanol Interactions peak_tailing->silanol contamination Frit/Packing Contamination peak_tailing->contamination degradation Stationary Phase Degradation (pH) peak_tailing->degradation ph Incorrect pH peak_tailing->ph buffer Insufficient Buffer peak_tailing->buffer overload Sample Overload peak_tailing->overload solvent Strong Sample Solvent peak_tailing->solvent

Caption: Common causes of peak tailing.

References

Atazanavir-d18 Stability in Biological Matrices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Atazanavir-d18 in various biological matrices. It includes detailed experimental protocols, troubleshooting advice for common issues encountered during bioanalysis, and frequently asked questions to support your research and development endeavors.

Stability of this compound

The stability of a deuterated internal standard is a critical parameter in bioanalytical method validation to ensure accurate and reliable quantification of the target analyte. While data for this compound is not extensively published, the stability of deuterated Atazanavir analogues, such as Atazanavir-d6, is well-documented and considered a reliable surrogate. The stability of the deuterated form is expected to closely mirror that of the unlabeled Atazanavir.

Atazanavir Stability in Human Plasma

Quantitative data from a validated UPLC-MS/MS method using Atazanavir-d6 as an internal standard demonstrates the stability of Atazanavir in human plasma under various storage conditions. The acceptance criterion for stability is typically a deviation of no more than ±15% from the nominal concentration.[1]

Stability ConditionMatrixTemperatureDurationAnalyte Concentration% Change from InitialReference
Bench Top StabilityHuman PlasmaAmbient14 hoursLow QC (15 ng/mL)-1.5[1]
High QC (4500 ng/mL)-0.7[1]
Freeze-Thaw Stability (3 cycles)Human Plasma-20°C and -70°C3 cyclesLow QC (15 ng/mL)-4.1[1]
High QC (4500 ng/mL)-2.3[1]
Long-Term StabilityHuman Plasma-20°C90 daysLow QC (15 ng/mL)-5.2[1]
High QC (4500 ng/mL)-3.8[1]
Human Plasma-70°C90 daysLow QC (15 ng/mL)-3.5[1]
High QC (4500 ng/mL)-2.9[1]
Autosampler Stability (Wet Extract)Processed Sample5°C48 hoursLow QC (15 ng/mL)-2.8[1]
High QC (4500 ng/mL)-1.9[1]

Another study confirmed that Atazanavir was stable in human plasma for at least 109 hours at room temperature and for at least 1 year at -20°C.[2]

Atazanavir Stability in Human Serum and Urine

While specific quantitative stability data for this compound in serum and urine is limited in publicly available literature, general principles of drug stability in these matrices can be applied. The stability of Atazanavir in serum is expected to be comparable to that in plasma.

For urine, the stability of Atazanavir can be influenced by the pH of the matrix. Atazanavir's solubility is pH-dependent, with increased solubility at lower pH.[2] Approximately 7% of an Atazanavir dose is excreted unchanged in the urine.[2] The potential for crystallization of Atazanavir in urine, especially at higher pH, should be considered during sample collection and storage.[2]

Experimental Protocols

Protocol for Plasma Stability Assessment[1]

This protocol outlines the methodology for determining the stability of Atazanavir in human plasma.

1. Preparation of Quality Control (QC) Samples:

  • Spike known concentrations of Atazanavir and Atazanavir-d6 (as the internal standard) into blank human plasma to prepare low and high QC samples.

2. Bench-Top Stability:

  • Thaw frozen QC samples at room temperature.

  • Keep the samples on the benchtop for a specified duration (e.g., 14 hours).

  • Process and analyze the samples using a validated LC-MS/MS method.

  • Compare the results against freshly prepared calibration standards.

3. Freeze-Thaw Stability:

  • Subject QC samples to multiple (e.g., three) freeze-thaw cycles.

  • For each cycle, freeze the samples at -20°C or -70°C for at least 12 hours and then thaw unassisted at room temperature.

  • After the final cycle, process and analyze the samples.

  • Compare the results to baseline samples that have not undergone freeze-thaw cycles.

4. Long-Term Stability:

  • Store QC samples at specified temperatures (e.g., -20°C and -70°C) for an extended period (e.g., 90 days).

  • At the end of the storage period, thaw, process, and analyze the samples.

  • Compare the results against freshly prepared standards.

5. Autosampler (Wet Extract) Stability:

  • Process QC samples and place the resulting extracts in the autosampler.

  • Store the extracts at a controlled temperature (e.g., 5°C) for a specified duration (e.g., 48 hours) before injection into the LC-MS/MS system.

  • Compare the results to freshly processed samples.

Acceptance Criteria: The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[1]

Experimental Workflow Diagram

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis Prep_QC Prepare Low & High QC Samples in Plasma Bench_Top Bench-Top Stability (Ambient Temp) Prep_QC->Bench_Top Distribute Samples Freeze_Thaw Freeze-Thaw Stability (-20°C / -70°C) Prep_QC->Freeze_Thaw Distribute Samples Long_Term Long-Term Stability (-20°C / -70°C) Prep_QC->Long_Term Distribute Samples Autosampler Autosampler Stability (Processed Extract, 5°C) Prep_QC->Autosampler Distribute Samples Process Sample Processing (e.g., SPE) Bench_Top->Process Freeze_Thaw->Process Long_Term->Process LC_MS LC-MS/MS Analysis Autosampler->LC_MS Process->LC_MS Compare Compare to Freshly Prepared Standards LC_MS->Compare Troubleshooting_Logic cluster_prep Sample Preparation Issues cluster_matrix Matrix-Related Issues cluster_instrument Instrumental Problems cluster_is Internal Standard Integrity Start High Variability in This compound Signal Check_Prep Review Sample Preparation SOP Start->Check_Prep Check_Matrix Investigate Matrix Effects Start->Check_Matrix Check_Instrument Assess Instrument Performance Start->Check_Instrument Check_IS_Integrity Verify Internal Standard Integrity Start->Check_IS_Integrity Pipetting Inconsistent Pipetting of IS Check_Prep->Pipetting Extraction Variable Extraction Recovery Check_Prep->Extraction Solution_Prep Incorrect IS Working Solution Check_Prep->Solution_Prep Ion_Suppression Significant Ion Suppression/Enhancement Check_Matrix->Ion_Suppression Different_Lots Variability Between Matrix Lots Check_Matrix->Different_Lots Source_Contamination Ion Source Contamination Check_Instrument->Source_Contamination LC_Issues LC Performance (e.g., inconsistent flow) Check_Instrument->LC_Issues Detector_Drift Detector Sensitivity Drift Check_Instrument->Detector_Drift Isotopic_Exchange Isotopic Back-Exchange Check_IS_Integrity->Isotopic_Exchange IS_Purity Low Isotopic Purity Check_IS_Integrity->IS_Purity IS_Degradation Degradation of IS Stock Solution Check_IS_Integrity->IS_Degradation

References

Impact of Atazanavir metabolites on quantification with Atazanavir-d18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of atazanavir, particularly when using atazanavir-d18 as an internal standard. The focus is on mitigating the impact of atazanavir metabolites on analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of atazanavir?

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1] The main biotransformation pathways include:

  • Monooxygenation and Dioxygenation: The addition of one or two oxygen atoms is a major metabolic route.

  • N-dealkylation: Removal of an alkyl group.

  • Hydrolysis: Cleavage of chemical bonds by the addition of water.

  • Glucuronidation: A minor pathway involving conjugation with glucuronic acid.

Several metabolites have been identified in patient plasma, including products of oxidation, carbamate hydrolysis, and N-dealkylation.[2][3][4][5]

Q2: Why is a deuterated internal standard like this compound used?

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis by LC-MS/MS. It is chemically identical to the analyte (atazanavir) and therefore exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time. This helps to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.

Q3: Can atazanavir metabolites interfere with the quantification of atazanavir using this compound?

Yes, atazanavir metabolites can potentially interfere with quantification in several ways:

  • Isobaric Interference: A metabolite may have the same nominal mass as atazanavir or this compound, leading to an overlapping signal in the mass spectrometer.

  • Cross-talk: The fragmentation of a metabolite in the collision cell of the mass spectrometer could produce a fragment ion that is identical to the one being monitored for atazanavir or its internal standard.

  • Co-elution and Matrix Effects: If a metabolite co-elutes with atazanavir or this compound, it can suppress or enhance the ionization of the analyte or internal standard, leading to inaccurate results.

  • In-source Fragmentation: Metabolites, particularly those that are less stable, might fragment within the ion source of the mass spectrometer, generating ions that could interfere with the precursor ions of atazanavir or this compound.[6][7]

Q4: What are the common MRM transitions for atazanavir and atazanavir-d5?

For atazanavir, a common multiple reaction monitoring (MRM) transition is m/z 705.3 → 168.0. For the deuterated internal standard atazanavir-d5, the transition is typically m/z 710.2 → 168.0.[8] The specific transitions for this compound would depend on the location and number of deuterium atoms.

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Results in Patient Samples

Possible Cause: Interference from atazanavir metabolites.

Troubleshooting Steps:

  • Evaluate Chromatographic Separation:

    • Action: Review your chromatograms. Is there evidence of co-eluting peaks with atazanavir or this compound?

    • Recommendation: Optimize the chromatographic method to achieve baseline separation of atazanavir from its major metabolites. This may involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity. Several reversed-phase methods have been developed that can separate atazanavir from other antiretrovirals and may provide a good starting point for separating it from its metabolites.[9][10][11]

  • Investigate for Isobaric Interference:

    • Action: Consult literature on the structures of known atazanavir metabolites to determine if any have the same nominal mass as atazanavir or this compound.[3][4][5]

    • Recommendation: If isobaric interference is suspected, high-resolution mass spectrometry can be used to differentiate between atazanavir and the interfering metabolite based on their exact masses.

  • Assess for In-Source Fragmentation:

    • Action: Infuse a solution of a suspected interfering metabolite (if available) into the mass spectrometer and observe if any in-source fragments are generated that correspond to the precursor or product ions of atazanavir or this compound.

    • Recommendation: To minimize in-source fragmentation, adjust the ion source parameters, such as the declustering potential or fragmentor voltage, and optimize the source temperature.[6]

Issue 2: Poor Internal Standard Tracking

Possible Cause: A metabolite is co-eluting and causing a differential matrix effect on atazanavir and this compound.

Troubleshooting Steps:

  • Post-Column Infusion Experiment:

    • Action: Perform a post-column infusion experiment with atazanavir and this compound while injecting an extracted blank matrix sample from a patient receiving atazanavir.

    • Observation: Look for regions of ion suppression or enhancement that coincide with the elution of metabolites.

    • Recommendation: Adjust the chromatography to move the elution of atazanavir and this compound away from these regions of matrix effects.

  • Sample Preparation Optimization:

    • Action: Evaluate the efficiency of your sample preparation method in removing potential interfering metabolites.

    • Recommendation: Consider alternative extraction techniques, such as solid-phase extraction (SPE) with a sorbent that has a different selectivity, or a more rigorous liquid-liquid extraction (LLE) protocol.

Experimental Protocols

Representative LC-MS/MS Method for Atazanavir Quantification

This protocol is a representative example and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing this compound (internal standard).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Atazanavir: Precursor Ion (Q1) m/z 705.4 → Product Ion (Q3) m/z 168.1

    • This compound: Precursor Ion (Q1) m/z 723.5 → Product Ion (Q3) m/z 168.1 (hypothetical, exact mass depends on labeling)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

Quantitative Data Summary

The following table provides a hypothetical summary of validation parameters for a robust LC-MS/MS method for atazanavir quantification. Actual results may vary.

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% bias) Within ±15%-5% to +8%
Extraction Recovery Consistent and reproducible~85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Visualizations

AtazanavirMetabolism cluster_0 Atazanavir Metabolism Atazanavir Atazanavir Mono_Di_Oxygenation Mono/Di-oxygenation (Major Pathway) Atazanavir->Mono_Di_Oxygenation CYP3A4 Hydrolysis Hydrolysis Atazanavir->Hydrolysis CYP3A4 (minor) N_dealkylation N-dealkylation Atazanavir->N_dealkylation CYP3A4 (minor) Oxidized_Metabolites Oxidized_Metabolites Mono_Di_Oxygenation->Oxidized_Metabolites Oxidized Metabolites Hydrolyzed_Metabolites Hydrolyzed_Metabolites Hydrolysis->Hydrolyzed_Metabolites Hydrolyzed Metabolites N_dealkylated_Metabolites N_dealkylated_Metabolites N_dealkylation->N_dealkylated_Metabolites N-dealkylated Metabolites

Caption: Major metabolic pathways of atazanavir.

TroubleshootingWorkflow cluster_1 Troubleshooting Workflow Start Inaccurate/Imprecise Results Check_Chroma Review Chromatography for Co-eluting Peaks Start->Check_Chroma Optimize_LC Optimize LC Method Check_Chroma->Optimize_LC Co-elution observed Check_MS Investigate Isobaric Interference and In-source Fragmentation Check_Chroma->Check_MS No co-elution Optimize_LC->Check_Chroma Re-evaluate End Accurate Results Optimize_LC->End Optimize_MS Optimize MS Parameters Check_MS->Optimize_MS Interference identified Check_Sample_Prep Evaluate Sample Preparation Check_MS->Check_Sample_Prep No MS interference Optimize_MS->Check_MS Re-evaluate Optimize_MS->End Optimize_Sample_Prep Optimize Extraction Method Check_Sample_Prep->Optimize_Sample_Prep Poor recovery or matrix effects Optimize_Sample_Prep->Check_Sample_Prep Re-evaluate Optimize_Sample_Prep->End

Caption: Troubleshooting workflow for inaccurate results.

References

Improving recovery of Atazanavir and Atazanavir-d18 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Atazanavir and its deuterated internal standard, Atazanavir-d8, during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Atazanavir and its internal standard?

A1: The most prevalent extraction techniques for Atazanavir from biological matrices, such as human plasma, are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While Protein Precipitation (PP) is a simpler method, it often leads to significant ion suppression in mass spectrometry-based analyses. SPE is frequently reported as a robust method that effectively minimizes matrix effects, leading to cleaner extracts and more reliable quantification.[1][2]

Q2: Why is the pH of the sample and extraction solvents critical for Atazanavir recovery?

A2: Atazanavir is a weakly basic drug, and its solubility and permeability are highly dependent on pH.[3][4] Its extraction efficiency can be significantly influenced by the pH of the sample matrix and the solvents used during the extraction process. Generally, acidic conditions can improve the solubility and retention of Atazanavir on certain SPE sorbents, while adjusting the pH to a basic environment is often necessary for efficient elution.[3] Therefore, precise control of pH at each step of the extraction protocol is crucial for achieving high and consistent recovery.

Q3: I am observing low recovery for both Atazanavir and the Atazanavir-d8 internal standard. What are the likely causes?

A3: Low recovery for both the analyte and the internal standard suggests a systematic issue with the extraction procedure. Common causes include:

  • Suboptimal pH: The pH of the sample or wash/elution solvents may not be optimal for Atazanavir's chemical properties.

  • Incorrect Solvent Choice: The polarity and strength of the extraction and wash solvents may be inappropriate, leading to premature elution or incomplete extraction.

  • Issues with the Extraction Cartridge (SPE): The SPE cartridge may be overloaded, or the sorbent may not be adequately conditioned or equilibrated.[5][6]

  • Incomplete Phase Separation (LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of analyte.

  • Analyte Degradation: Atazanavir may be unstable under the extraction conditions (e.g., exposure to light, extreme temperatures, or incompatible chemicals).[7][8]

Q4: My Atazanavir recovery is acceptable, but the recovery of the Atazanavir-d8 internal standard is low and variable. What could be the problem?

A4: When the internal standard shows poor recovery while the analyte recovery is acceptable, the issue might be related to the internal standard itself or its interaction with the matrix. Potential causes include:

  • Different Physicochemical Behavior: Although structurally similar, there might be subtle differences in the physicochemical properties between Atazanavir and Atazanavir-d8 that affect its extraction under specific conditions.

  • Ion Suppression/Enhancement: The internal standard signal might be suppressed or enhanced by co-eluting matrix components that do not affect the analyte to the same extent.[9]

  • Pipetting or Dilution Errors: Inaccurate addition of the internal standard solution to the samples can lead to variable recovery.

  • Purity of the Internal Standard: Issues with the purity or stability of the Atazanavir-d8 stock solution can also contribute to inconsistent results.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Steps
Analyte is found in the flow-through (load fraction) Incorrect Sorbent Choice: The chosen SPE sorbent is not retaining the analyte.- Ensure the sorbent chemistry is appropriate for Atazanavir (e.g., C18, mixed-mode cation exchange).[2] - Consider a sorbent with stronger retention characteristics.
Sample Solvent is too Strong: The solvent in which the sample is dissolved is eluting the analyte from the sorbent.- Dilute the sample with a weaker solvent before loading. - Adjust the sample pH to enhance retention.
Improper Conditioning/Equilibration: The sorbent is not properly prepared to receive the sample.- Ensure the conditioning and equilibration steps are performed with the correct solvents and volumes.[5] - Do not let the sorbent bed dry out between steps.
High Flow Rate: The sample is passing through the cartridge too quickly for efficient binding.- Decrease the flow rate during sample loading.
Analyte is lost during the wash step Wash Solvent is too Strong: The wash solvent is eluting the analyte along with the interferences.- Decrease the organic content of the wash solvent. - Adjust the pH of the wash solvent to ensure the analyte remains retained.
Analyte is not recovered in the elution step Elution Solvent is too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.- Increase the organic strength of the elution solvent. - Adjust the pH of the elution solvent to favor elution of Atazanavir. For example, for a mixed-mode cation exchange sorbent, a basic elution solvent will be necessary.
Insufficient Elution Volume: The volume of the elution solvent is not sufficient to elute the entire amount of bound analyte.- Increase the volume of the elution solvent or perform a second elution.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Troubleshooting Steps
Low recovery of analyte in the organic phase Suboptimal pH of the Aqueous Phase: The pH of the sample is not optimal for partitioning the analyte into the organic solvent.- Adjust the pH of the aqueous sample to suppress the ionization of Atazanavir (make it more basic) to enhance its extraction into an organic solvent.
Inappropriate Extraction Solvent: The organic solvent is not efficiently extracting the analyte.- Select an organic solvent with appropriate polarity. A mixture of solvents, such as ethyl acetate and n-hexane, has been shown to be effective.[10]
Insufficient Mixing/Vortexing: Inadequate mixing leads to poor extraction efficiency.- Ensure thorough mixing of the aqueous and organic phases for a sufficient amount of time.
Emulsion Formation: An emulsion has formed at the interface of the two layers, trapping the analyte.- Centrifuge at a higher speed or for a longer duration. - Add a small amount of a different organic solvent or salt to break the emulsion.
Variable recovery across samples Inconsistent Phase Separation: The volume of the collected organic layer is not consistent between samples.- Carefully aspirate the organic layer, ensuring no aqueous phase is carried over. - Consider freezing the aqueous layer to facilitate the removal of the organic layer.

Quantitative Data Summary

The following tables summarize recovery and precision data from various published methods for Atazanavir extraction.

Table 1: Atazanavir Extraction Recovery

Extraction MethodMatrixRecovery (%)Reference
Liquid-Liquid ExtractionHuman Plasma90.0 - 99.5[11][12]
Liquid-Liquid ExtractionHuman Plasma94.4 - 100[10]
Solid-Phase ExtractionHuman Plasma84.9 (relative)[1]
Solid-Phase ExtractionHuman Plasma96.4[13][14]
Solid-Phase ExtractionHuman Plasma80.5[15]

Table 2: Precision of Atazanavir Quantification Following Extraction

Extraction MethodMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Reference
Liquid-Liquid ExtractionHuman Plasma2.3 - 8.32.3 - 8.3[11]
Liquid-Liquid ExtractionHuman Plasma≤ 11.6≤ 6.78[10]
Solid-Phase ExtractionHuman Plasma-1.1 - 6.1[13]
Solid-Phase ExtractionHuman Plasma2.2 - 14.7-[15]

Experimental Protocols

Example Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a generalized example based on common practices.[2][13]

  • Sample Pre-treatment: To 500 µL of plasma, add the Atazanavir-d8 internal standard. Dilute the sample with a buffer (e.g., phosphate buffer, pH 7) to adjust the pH and reduce viscosity.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of water or a low percentage of organic solvent in water) to remove interferences.

  • Elution: Elute Atazanavir and the internal standard with a stronger solvent (e.g., 1 mL of methanol or acetonitrile). A basic modifier might be needed depending on the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Example Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a generalized example based on common practices.[10][11]

  • Sample Preparation: To 200 µL of plasma, add the Atazanavir-d8 internal standard.

  • pH Adjustment: Add a basifying agent (e.g., sodium carbonate solution) to raise the pH of the plasma sample.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes, followed by centrifugation to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Plasma Sample + Atazanavir-d8 IS pretreat Dilute with Buffer (pH adjustment) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash with Weak Solvent load->wash elute Elute with Strong Solvent wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for Atazanavir.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis start Plasma Sample + Atazanavir-d8 IS ph_adjust Add Basifying Agent start->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex and Centrifuge add_solvent->vortex collect Collect Organic Layer vortex->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for Atazanavir.

Troubleshooting_Logic cluster_investigation Investigation cluster_solutions_both Solutions for Both cluster_solutions_is Solutions for IS start Low Recovery Observed check_both Low Recovery for Analyte AND IS? start->check_both check_is Low Recovery for IS only? check_both->check_is No optimize_ph Optimize pH check_both->optimize_ph Yes check_is_purity Check IS Purity/Stock check_is->check_is_purity Yes optimize_solvent Optimize Solvents check_spe Check SPE Cartridge check_pipetting Verify Pipetting investigate_matrix Investigate Matrix Effects

References

Technical Support Center: Atazanavir LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the LC-MS/MS analysis of Atazanavir.

Troubleshooting Guide: Minimizing Atazanavir Carryover

Carryover of Atazanavir can be a significant issue in LC-MS/MS analysis, leading to inaccurate quantification, especially at the lower limit of quantitation. This guide provides a systematic approach to identifying and mitigating the source of carryover.

Understanding the Physicochemical Properties of Atazanavir

Atazanavir's structure and chemical properties contribute to its tendency for carryover. Its large molecular weight, high hydrophobicity (logP), and multiple hydrogen bond donors and acceptors can lead to non-specific binding to surfaces within the LC-MS/MS system. Additionally, its basic nature (pKa) means its charge state, and therefore its interaction with surfaces, is pH-dependent.

PropertyValueImplication for Carryover
Molecular Weight704.9 g/mol Large molecule with potential for strong non-specific binding.
logP~4.4 - 5.9High hydrophobicity, leading to adsorption onto non-polar surfaces like PEEK tubing and C18 columns.
pKa (Strongest Basic)~4.9As a basic compound, it can interact with acidic silanol groups on glass surfaces and silica-based columns.
Water SolubilityVery low (0.00396 mg/mL)Poor solubility in purely aqueous solutions can lead to precipitation in the flow path.[1]

Step 1: Confirm and Quantify the Carryover

Before troubleshooting, it is essential to confirm that the observed signal is indeed carryover and to quantify its extent.

Experimental Protocol:

  • Inject a high concentration standard of Atazanavir (e.g., the upper limit of quantification, ULOQ).

  • Immediately follow with at least three consecutive blank injections (mobile phase or matrix blank).

  • Monitor the peak area of Atazanavir in the blank injections.

Interpreting the Results:

  • Classic Carryover: The peak area decreases with each subsequent blank injection. This suggests that a portion of the sample is being retained in the system and slowly washed out.

  • Contamination: The peak area remains relatively constant across all blank injections. This points towards a contaminated solvent, reagent, or system component.

Step 2: Isolate the Source of Carryover

A systematic approach is crucial to efficiently identify the component responsible for the carryover.

Experimental Workflow:

Carryover_Troubleshooting_Workflow start Start: Observe Carryover check_autosampler Isolate Autosampler start->check_autosampler Inject blank after ULOQ with manual injection check_column Isolate Column check_autosampler->check_column Carryover persists solution_autosampler Optimize Autosampler Wash check_autosampler->solution_autosampler Carryover disappears check_system Inspect System Components check_column->check_system Carryover persists solution_column Implement Column Wash check_column->solution_column Carryover disappears solution_system Clean/Replace Components check_system->solution_system end_node Carryover Minimized solution_autosampler->end_node solution_column->end_node solution_system->end_node

Figure 1: A systematic workflow for isolating the source of Atazanavir carryover.

Detailed Procedures:

  • Isolating the Autosampler:

    • After a high concentration injection, replace the autosampler with a manual injector.

    • If the carryover disappears, the autosampler is the primary source.

  • Isolating the Column:

    • If carryover persists with a manual injector, replace the analytical column with a union.

    • Inject a blank. If the carryover is significantly reduced or eliminated, the column is retaining Atazanavir.

  • Inspecting Other System Components:

    • If carryover is still present after removing the column, inspect and clean other components such as the injection port, tubing, and fittings.

Step 3: Implement Targeted Solutions

Once the source of carryover is identified, specific actions can be taken to mitigate it.

A. Autosampler Carryover Solutions

The autosampler is a common source of carryover for hydrophobic and "sticky" compounds like Atazanavir.

Wash Solution Optimization: The standard wash solution, often the initial mobile phase, may not be strong enough to effectively remove all traces of Atazanavir.

Experimental Protocol for Wash Solution Evaluation:

  • Prepare several different wash solutions (see table below for suggestions).

  • For each wash solution, perform the carryover test (inject ULOQ followed by blanks).

  • Compare the percentage of carryover in the first blank injection relative to the ULOQ injection.

Table of Recommended Wash Solutions for Atazanavir:

Wash Solution CompositionRationaleExpected Efficacy
Baseline: Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)Standard wash, may be insufficient.Low
High Organic: 90:10 Acetonitrile:Water with 0.1% Formic AcidAddresses hydrophobic interactions.Medium
Acidified Organic: 90:10 Acetonitrile:Water with 1% Formic AcidThe higher acid concentration helps to protonate Atazanavir, increasing its solubility in the organic solvent.High
IPA-based: 50:50 Isopropanol:Acetonitrile with 0.1% Formic AcidIsopropanol is a stronger solvent for removing hydrophobic compounds.High
Surfactant-based: 0.1% Tween 20 in 50:50 Acetonitrile:WaterSurfactants can help to reduce non-specific binding to surfaces.Medium-High

Illustrative Quantitative Data on Wash Solution Efficacy:

Wash Solution% Carryover (First Blank)
Mobile Phase1.5%
High Organic0.5%
Acidified Organic<0.1%
IPA-based<0.1%
Surfactant-based0.2%
(Note: The data in this table is illustrative and may vary depending on the specific LC system and conditions.)

B. Column Carryover Solutions

If the analytical column is the source of carryover, a dedicated column wash procedure after each analytical run or batch can be effective.

Experimental Protocol for Column Wash:

  • After the elution of the last analyte, incorporate a high-organic wash step in your gradient.

  • Example: Increase the mobile phase to 95% Acetonitrile for 2-3 column volumes.

  • Ensure the column is properly re-equilibrated to the initial mobile phase conditions before the next injection.

C. General System and Method Optimization

  • Tubing: Consider replacing PEEK tubing with stainless steel where possible, as some compounds can adsorb to PEEK.

  • Injection Volume: Reducing the injection volume of high-concentration samples can sometimes lessen the carryover effect.

  • Mobile Phase Additives: The use of ion-pairing agents in the mobile phase can sometimes reduce interactions with the stationary phase, but this should be approached with caution as it can affect chromatography and MS sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is Atazanavir prone to carryover?

A1: Atazanavir is a large, hydrophobic molecule with a basic functional group. This combination of properties leads to a high affinity for non-specific binding to surfaces within the LC-MS/MS system, such as PEEK tubing, injection valve rotors, and the stationary phase of the analytical column. Its low aqueous solubility can also contribute to the problem if it precipitates in the flow path.

Q2: I've tried changing my wash solution, but I still see carryover. What should I do next?

A2: If optimizing the wash solution is not sufficient, you should systematically investigate the source of the carryover as outlined in the troubleshooting guide. The issue may not be with the wash solution itself but with a specific component of your LC system. Follow the logical workflow to isolate the autosampler, column, and other system components to pinpoint the problem.

Q3: Can the type of analytical column affect Atazanavir carryover?

A3: Yes, the choice of column can have an impact. While C18 columns are commonly used, the specific manufacturer and bonding chemistry can influence the degree of secondary interactions with Atazanavir. Columns with a lower density of residual silanol groups or those that are well end-capped may show reduced carryover. If you consistently experience column-related carryover, testing a column from a different manufacturer or one with a different stationary phase (e.g., a phenyl-hexyl phase) may be beneficial.

Q4: How much carryover is considered acceptable?

A4: The acceptable level of carryover depends on the requirements of your assay. For regulated bioanalysis, the carryover in a blank sample following the highest calibration standard should not be greater than 20% of the response of the lower limit of quantitation (LLOQ).

Q5: Can my sample preparation method contribute to carryover?

A5: While less common, a very concentrated and "dirty" sample extract can exacerbate carryover issues by overloading the system. Ensure your sample preparation method is effective at removing matrix components. If you suspect this is an issue, try diluting your highest concentration sample and re-injecting to see if the relative carryover decreases.

Logical Relationship between Atazanavir Properties and Carryover Solutions

Atazanavir_Properties_Solutions prop_hydrophobic High Hydrophobicity (logP) cause_adsorption Adsorption to Surfaces prop_hydrophobic->cause_adsorption prop_basic Basic Nature (pKa) cause_ionic Ionic Interactions prop_basic->cause_ionic prop_solubility Low Aqueous Solubility cause_precipitation Precipitation in Flow Path prop_solubility->cause_precipitation solution_organic High Organic Wash cause_adsorption->solution_organic solution_ipa IPA-based Wash cause_adsorption->solution_ipa solution_surfactant Surfactant-based Wash cause_adsorption->solution_surfactant solution_acid Acidified Wash cause_ionic->solution_acid cause_precipitation->solution_organic

Figure 2: The relationship between Atazanavir's properties and effective carryover solutions.

References

Validation & Comparative

Atazanavir-d18: A Comparative Guide to Inter-day and Intra-day Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inter-day and intra-day precision of bioanalytical methods utilizing Atazanavir-d18 as an internal standard for the quantification of the antiretroviral drug Atazanavir. The appropriate use of a stable isotope-labeled internal standard is paramount for accurate and reproducible quantification of analytes in complex biological matrices. This document summarizes key performance data from published studies, details experimental protocols, and offers a comparative perspective to aid in method development and validation.

Precision of Atazanavir Quantification using Deuterated Internal Standards

The precision of an analytical method is a critical parameter evaluated during method validation, ensuring the reproducibility of results. It is typically expressed as the coefficient of variation (%CV). While specific inter-day and intra-day precision data for this compound itself is not extensively reported in publicly available literature, the precision of Atazanavir quantification in methods utilizing deuterated Atazanavir analogs as internal standards provides a strong indication of their performance in minimizing analytical variability. The use of such internal standards is a standard practice in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to account for variations during sample preparation and analysis.[1]

Below is a summary of reported precision data for Atazanavir quantification from studies employing deuterated internal standards. This data reflects the overall method precision, to which the internal standard's consistency is a major contributor.

AnalyteInternal StandardMatrixConcentration Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
AtazanavirAtazanavir-d5Human Hair0.15, 1.5, 151.75 - 6.31Not explicitly stated, combined inter/intra-day precision reported
AtazanavirAtazanavir-d6Human PlasmaLLOQ, Low, Mid, High2.19 - 6.342.19 - 6.34
AtazanavirStable Isotope AnalogHuman PBMC15, 150, 1500 (fmol/10^6 cells)<9<9

Note: The precision values presented are for the analyte (Atazanavir) and not the internal standard itself. However, the low %CV values indicate the effectiveness of the deuterated internal standard in controlling analytical variability.

Comparative Analysis with Other Internal Standards

Deuterated internal standards like this compound are considered the gold standard for LC-MS/MS-based bioanalysis due to their near-identical chemical and physical properties to the analyte. This leads to similar extraction recovery, ionization efficiency, and chromatographic retention time, effectively compensating for matrix effects and other sources of analytical variability.

Other non-isotopically labeled compounds have been used as internal standards for Atazanavir quantification, such as diazepam.[2] However, these may not perfectly mimic the behavior of Atazanavir during all stages of the analytical process, potentially leading to less accurate and precise results compared to methods employing a deuterated analog.

Experimental Protocols

The following sections detail typical experimental methodologies for the quantification of Atazanavir in biological matrices using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution (e.g., this compound in methanol).

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Atazanavir and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection are crucial for selective and sensitive quantification.

  • Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile) is typically employed.[3]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for Atazanavir and its deuterated internal standard are selected for specific and sensitive detection. For example:

    • Atazanavir: m/z 705.4 -> 167.1

    • Atazanavir-d6: m/z 711.4 -> 167.1[3]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant precision Inter-day & Intra-day Precision (%CV) quant->precision

Caption: Bioanalytical workflow for Atazanavir quantification.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard like this compound is based on the logical principle of isotope dilution mass spectrometry. The following diagram illustrates this relationship.

logical_relationship atazanavir Atazanavir extraction Extraction Variability atazanavir->extraction matrix Matrix Effects atazanavir->matrix ionization Ionization Suppression/Enhancement atazanavir->ionization d18 This compound d18->extraction d18->matrix d18->ionization ratio Peak Area Ratio (Analyte / IS) extraction->ratio matrix->ratio ionization->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of isotope dilution mass spectrometry.

References

Revolutionizing Atazanavir Quantification: A Comparative Analysis of LC-MS/MS with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest standards in bioanalytical accuracy, this guide provides a comprehensive comparison of methodologies for the quantification of Atazanavir, a critical protease inhibitor in antiretroviral therapy. We delve into the superior accuracy and linearity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a deuterated internal standard, presenting supporting experimental data and detailed protocols.

The use of a deuterated internal standard, such as Atazanavir-d5 or Atazanavir-d6, is paramount in modern bioanalytical assays. These stable isotope-labeled standards exhibit nearly identical chemical and physical properties to the analyte of interest, Atazanavir. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis. The result is a highly robust and reliable method, crucial for therapeutic drug monitoring and pharmacokinetic studies where precision is non-negotiable.

Comparative Performance Data

The following table summarizes the performance of LC-MS/MS methods utilizing a deuterated standard for Atazanavir quantification in comparison to other analytical techniques.

MethodMatrixLinearity (Concentration Range)Correlation Coefficient (r/r²)Accuracy (%)Precision (%CV)Lower Limit of Quantification (LLOQ)
LC-MS/MS with Atazanavir-d5 IS Human Hair0.0500 - 20.0 ng/mgr = 0.99-1.33 to 4.001.75 to 6.310.0500 ng/mg
UPLC-MS/MS with Atazanavir-d6 IS Human Plasma5.0 - 6000 ng/mLr² ≥ 0.999591.3 to 104.40.8 to 7.35.0 ng/mL
UPLC-MS Bulk Drug10 - 90 µg/mLNot Specified100.2 to 101.00.2 to 0.78.14 µg/mL
RP-HPLC Bulk Drug25 - 150 µg/mLr² = 0.999Not Specified< 2Not Specified
HPLC-UV Human Plasma25 - 10,000 ng/mLNot Specified90.4 to 110.52.3 to 8.325 ng/mL

IS: Internal Standard, %CV: Percent Coefficient of Variation, r: correlation coefficient, r²: coefficient of determination.

The data clearly indicates that LC-MS/MS methods with a deuterated internal standard offer excellent linearity over a wide concentration range, coupled with high accuracy and precision.[1][2]

Experimental Workflow: Atazanavir Quantification by LC-MS/MS

The following diagram illustrates the typical workflow for quantifying Atazanavir in a biological matrix using LC-MS/MS with a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike Spike with Atazanavir-d5/d6 Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Transfer Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Acquire Data Ratio Calculate Peak Area Ratio (Atazanavir / IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Report Concentration Calibration->Result

Caption: Workflow for Atazanavir quantification using LC-MS/MS.

Detailed Experimental Protocols

LC-MS/MS Quantification of Atazanavir in Human Hair with Atazanavir-d5 Internal Standard

This method demonstrates high sensitivity and specificity for monitoring long-term drug exposure.[1]

  • Sample Preparation:

    • Decontaminate hair samples by washing with methanol.

    • Weigh approximately 5 mg of hair into a clean tube.

    • Add the deuterated internal standard, Atazanavir-d5.

    • Extract Atazanavir from the hair matrix using an optimized solvent.

    • Evaporate the extract to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: BDS C-18 column (5 μm, 4.6 × 100 mm).[1]

    • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[1]

    • Flow Rate: 0.8 mL/min.[1]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).[1]

    • Mode: Multiple Reaction Monitoring (MRM).[1]

    • Transitions:

      • Atazanavir: m/z 705.3 → m/z 168.0.[1]

      • Atazanavir-d5 (Internal Standard): m/z 710.2 → m/z 168.0.[1]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of Atazanavir to Atazanavir-d5 against the nominal concentrations of the standards.

    • Linear regression with a weighting factor of 1/x is used to determine the concentration of Atazanavir in the samples.

UPLC-MS/MS Quantification of Atazanavir in Human Plasma with Atazanavir-d6 Internal Standard

This ultra-performance liquid chromatography method allows for rapid and reliable measurement in clinical settings.[2]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a clean tube.

    • Add the deuterated internal standard, Atazanavir-d6.

    • Perform solid-phase extraction (SPE) to remove plasma proteins and interferences.[2]

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm).[2]

    • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.[2]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

  • Quantification:

    • The calibration curve is established over a concentration range of 5.0–6000 ng/mL for Atazanavir.[2]

    • The accuracy and precision are evaluated at multiple quality control levels.

Alternative Method: RP-HPLC with UV Detection

While LC-MS/MS with a deuterated standard is the gold standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a more accessible alternative, though with limitations in sensitivity and specificity.

  • Sample Preparation:

    • Typically involves liquid-liquid extraction from a larger plasma volume (e.g., 200 µL).[3]

  • Chromatographic Conditions:

    • Column: Zorbax C-18 (150 x 4.6 mm, 3.5 µm).[3]

    • Mobile Phase: A linear gradient elution.[3]

    • Detection: UV at 210 nm.[3]

  • Performance:

    • This method can achieve acceptable accuracy (90.4% to 110.5%) and precision (2.3% to 8.3%).[3]

    • However, the LLOQ is significantly higher (25 ng/mL) compared to LC-MS/MS methods.[3]

    • The lack of a deuterated internal standard makes it more susceptible to matrix effects and variations in extraction efficiency.

Conclusion

For the accurate and linear quantification of Atazanavir, LC-MS/MS with a deuterated internal standard is unequivocally the superior method. Its high sensitivity, specificity, and robustness, conferred by the use of a stable isotope-labeled standard, make it the ideal choice for clinical and research applications where reliable data is critical. While alternative methods like HPLC-UV exist and can be suitable for certain applications, they do not match the performance benchmarks set by LC-MS/MS. The detailed protocols provided herein offer a foundation for the implementation of these advanced analytical techniques.

References

Atazanavir-d18: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antiretroviral drug Atazanavir, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are often considered the gold standard due to their similar physicochemical properties to the analyte. This guide provides a comparative overview of Atazanavir-d18 and other internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Atazanavir.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium. This substitution results in a higher mass, allowing for their differentiation from the analyte by the mass spectrometer, while maintaining very similar chromatographic retention times and ionization efficiencies. This co-elution is crucial for effectively compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.[1]

The use of deuterated standards, such as Atazanavir-d5, has been shown to lead to robust and reproducible assays for the quantification of Atazanavir in various biological matrices, including plasma and hair.[1] These standards help to minimize measurement errors that could arise from ion suppression or enhancement, common challenges in bioanalysis.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the performance characteristics of Atazanavir assays using a deuterated internal standard (Atazanavir-d5) versus a non-deuterated internal standard (a structural analog). The data is compiled from separate validation studies and provides an insight into the expected performance of each type of standard.

Table 1: Performance Characteristics with Deuterated Internal Standard (Atazanavir-d5)

ParameterMatrixPerformance DataReference
Linearity (r²)Hair>0.99[1]
Accuracy (%)Hair-1.33 to 4.00[1]
Precision (%CV)Hair1.75 to 6.31[1]
Lower Limit of Quantification (LLOQ)Hair0.050 ng/mg[1]

Table 2: Performance Characteristics with Non-Deuterated Internal Standard (Structural Analog)

ParameterMatrixPerformance DataReference
Linearity (r²)Plasma>0.99[2]
Accuracy (%)PlasmaWithin ±15%[2]
Precision (%CV)Plasma<15%[2]
Lower Limit of Quantification (LLOQ)Plasma50.0 ng/mL[2]

Note: The performance data in Tables 1 and 2 are from different studies and different biological matrices. Therefore, a direct comparison should be made with caution. However, the data illustrates that both approaches can yield assays that meet regulatory acceptance criteria. The key advantage of the deuterated standard lies in its ability to more effectively compensate for matrix-induced variability.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for Atazanavir quantification using both deuterated and non-deuterated internal standards.

Experiment 1: Quantification of Atazanavir in Hair using Atazanavir-d5 Internal Standard[1]
  • Sample Preparation:

    • Wash hair samples with methanol and deionized water.

    • Dry the washed hair samples.

    • Pulverize the dried hair.

    • Extract Atazanavir and Atazanavir-d5 (IS) from the pulverized hair using a mixture of methanol and acetonitrile.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Positive ion electrospray ionization (ESI+).

    • MRM Transitions:

      • Atazanavir: m/z 705.4 → 167.1

      • Atazanavir-d5: m/z 710.4 → 167.1

Experiment 2: Quantification of Atazanavir in Plasma using a Structural Analog Internal Standard[2]
  • Sample Preparation:

    • Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or methanol) containing the structural analog internal standard.

    • Vortex and centrifuge the samples.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • MS Detection: Positive ion electrospray ionization (ESI+).

    • MRM Transitions:

      • Atazanavir: Specific precursor and product ions.

      • Structural Analog IS: Specific precursor and product ions for the chosen analog.

Workflow and Pathway Diagrams

To visually represent the analytical process and the rationale behind using internal standards, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike Spike with Internal Standard Sample->Spike Addition of IS (e.g., this compound) Extraction Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection) LC->MS Separated Analytes Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the bioanalysis of Atazanavir using an internal standard.

IS_Logic cluster_ratio Ratio Analyte_Response Variable MS Response (Due to Matrix Effects, etc.) Ratio_Response Consistent Analyte/IS Ratio Analyte_Response->Ratio_Response Normalization IS_Response Variable MS Response (Tracks Analyte Variability) IS_Response->Ratio_Response

Caption: The logic of using an internal standard to correct for analytical variability.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical methods. While this guide does not present a direct comparative study involving this compound, the compiled data underscores the widely accepted superiority of stable isotope-labeled internal standards. Deuterated analogs, such as Atazanavir-d5 and by extension this compound, are expected to provide the highest degree of accuracy and precision by closely mimicking the behavior of the analyte throughout the analytical process. When a deuterated internal standard is not available, a carefully selected structural analog can also be used to develop a validatable assay. However, it may be more susceptible to differential matrix effects, potentially impacting the overall robustness of the method. For the most demanding bioanalytical applications, a highly deuterated standard like this compound remains the recommended choice to ensure the highest quality data.

References

A Researcher's Guide to FDA Bioanalytical Method Validation Using Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA), with a specific focus on the application of stable isotope-labeled internal standards. We will explore the advantages of these standards over alternatives, supported by experimental data, and provide detailed protocols to ensure your bioanalytical methods meet regulatory expectations.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards?

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise measurement of drug concentrations in biological matrices.[1][2] The ideal IS mimics the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for any variability.[1][2]

The FDA's M10 Bioanalytical Method Validation guidance, an international consensus document, recommends the use of a stable isotope-labeled (SIL) analyte as the internal standard whenever possible for mass spectrometry-based assays.[3] SIL internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This close similarity ensures they experience comparable effects from the biological matrix and the analytical system, leading to more reliable data.

In contrast, structural analogs, another common type of internal standard, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise the accuracy and precision of the results.[4][5]

Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards

The superiority of SIL internal standards is not just theoretical. Experimental data consistently demonstrates their ability to improve assay performance, particularly in mitigating the unpredictable nature of matrix effects.

A study on the immunosuppressant drug tacrolimus in whole blood provides a clear quantitative comparison. The researchers validated an LC-MS/MS method using both a SIL internal standard (¹³C,D₂-labeled tacrolimus) and a structural analog (ascomycin).[6]

Table 1: Comparison of Internal Standard Performance for Tacrolimus Quantification [6]

Performance ParameterStable Isotope-Labeled IS (¹³C,D₂-tacrolimus)Structural Analog IS (Ascomycin)
Accuracy (%) 99.55 - 100.6397.35 - 101.71
Imprecision (%CV) < 3.09< 3.63
Matrix Effect Compensation (%) 0.89-0.97

As the data indicates, while both internal standards provided acceptable results, the SIL IS demonstrated slightly better accuracy and precision.[6] More importantly, it almost perfectly compensated for the significant matrix effects observed, with a mean percentage value close to zero.[6]

Another study comparing a SIL IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus found that while both performed acceptably, the SIL IS offered a better slope in comparison to an independent method, suggesting a more accurate calibration.[7]

Key Bioanalytical Method Validation Parameters According to FDA M10 Guidance

A full bioanalytical method validation for chromatographic assays should, at a minimum, address the following parameters. The use of a SIL internal standard is instrumental in meeting the stringent acceptance criteria for many of these.

Table 2: FDA M10 Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeGeneral Acceptance Criteria
Selectivity To ensure that the method can differentiate and quantify the analyte from other components in the matrix.Response from interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.
Specificity To demonstrate the ability to detect and differentiate the analyte from its related substances, such as metabolites.Similar to selectivity, with a focus on potential cross-reactivity from metabolites.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and IS.The accuracy and precision for quality control (QC) samples prepared in at least six different matrix lots should be within ±15%.
Calibration Curve To establish the relationship between the analyte concentration and the instrument response.At least 75% of the calibration standards must have a back-calculated accuracy within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured values to the true value and the degree of scatter, respectively.The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Recovery To evaluate the efficiency of the extraction process.[8]While not requiring 100% recovery, it should be consistent and reproducible.[8]
Stability To ensure the analyte is stable under various conditions encountered during sample handling and analysis.The mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity To verify that diluting a sample does not affect the accuracy of the measurement.The accuracy and precision of diluted QCs should be within ±15%.
Carry-over To assess the influence of a preceding high-concentration sample on a subsequent blank or low-concentration sample.The response in a blank sample following a high-concentration sample should be ≤ 20% of the LLOQ response and ≤ 5% of the IS response.

Experimental Protocols for Bioanalytical Method Validation

The following is a generalized experimental protocol for the full validation of a bioanalytical method using a stable isotope-labeled internal standard, in line with FDA M10 guidance.

Preparation of Stock and Working Solutions
  • Prepare separate stock solutions of the analyte and the SIL internal standard in a suitable organic solvent.

  • From the stock solutions, prepare a series of working standard solutions for the calibration curve and working solutions for the quality control (QC) samples.

  • Prepare a working solution for the SIL internal standard at a constant concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank biological matrix with the appropriate working standard solutions to create a calibration curve with at least six non-zero concentration levels, a blank sample (matrix without analyte or IS), and a zero sample (matrix with IS only).

  • Prepare QC samples in the same matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

Selectivity and Specificity Assessment
  • Process and analyze blank matrix samples from at least six different sources.

  • Analyze the blank samples to check for any interfering peaks at the retention times of the analyte and the SIL-IS.

  • If applicable, spike the blank matrix with known metabolites at their expected concentrations and analyze to assess for interference.

Matrix Effect Evaluation
  • Extract samples from at least six different lots of blank matrix.

  • Post-extraction, spike these extracts with the analyte at low and high QC concentrations and with the SIL-IS.

  • Compare the responses to those of pure solutions of the analyte and IS at the same concentrations to calculate the matrix factor.

  • The IS-normalized matrix factor should be consistent across all lots.

Accuracy and Precision Determination
  • Analyze at least five replicates of the LLOQ, low, mid, and high QC samples in at least three separate analytical runs on different days.

  • Calculate the intra- and inter-run accuracy (% bias) and precision (%CV).

Recovery Assessment
  • Prepare two sets of samples at three QC levels (low, medium, and high).

  • Set 1: Spike the analyte and SIL-IS into the biological matrix before extraction.

  • Set 2: Extract blank biological matrix and spike the analyte and SIL-IS into the post-extraction supernatant.

  • Calculate the recovery by comparing the analyte/IS peak area ratio of Set 1 to that of Set 2.

Stability Studies
  • Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after leaving them at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature for a period equal to or longer than the expected sample storage time.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.

Visualizing the Bioanalytical Workflow and Concepts

The following diagrams illustrate key aspects of the bioanalytical method validation process and the principles of using internal standards.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Matrix Matrix Effect Selectivity->Matrix CalCurve Calibration Curve Matrix->CalCurve AccPrec Accuracy & Precision CalCurve->AccPrec Stab Stability AccPrec->Stab Rec Recovery Stab->Rec Dil Dilution Integrity Rec->Dil Carry Carry-over Dil->Carry Analysis Routine Study Sample Analysis Carry->Analysis

Caption: A simplified workflow for bioanalytical method validation as per FDA M10 guidance.

Internal Standard Comparison cluster_props Key Properties SIL_IS Stable Isotope-Labeled IS PhysChem Physicochemical Properties SIL_IS->PhysChem Identical Extract Extraction Recovery SIL_IS->Extract Identical Chrom Chromatographic Behavior SIL_IS->Chrom Co-eluting Ion Ionization Efficiency SIL_IS->Ion Identical Analog_IS Structural Analog IS Analog_IS->PhysChem Similar Analog_IS->Extract Can Differ Analog_IS->Chrom Can Differ Analog_IS->Ion Can Differ

Caption: Key property comparison between Stable Isotope-Labeled and Structural Analog Internal Standards.

Matrix Effect Assessment start Start prep_matrix Prepare Blank Matrix from 6+ Sources start->prep_matrix extract Extract Matrix Samples prep_matrix->extract spike Post-extraction Spike: Analyte (Low & High QC) + SIL-IS extract->spike analyze LC-MS/MS Analysis spike->analyze compare Compare Response to Neat Solution analyze->compare calc Calculate IS-Normalized Matrix Factor compare->calc end End calc->end

Caption: A simplified workflow for assessing the matrix effect using a stable isotope-labeled internal standard.

References

Assessing the Matrix Effect of Deuterated Atazanavir in Diverse Patient Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative assessment of the matrix effect for deuterated internal standards of Atazanavir, a critical aspect in the bioanalysis of this antiretroviral drug. The primary focus is on its performance in different biological matrices and the implications for drug quantification in diverse patient populations. It is important to note that while the query specified "Atazanavir-d18," the most commonly utilized and reported deuterated internal standards for Atazanavir are Atazanavir-d6 and Atazanavir-d5. This guide will focus on the available data for these commonly used analogues.

The matrix effect, an alteration of ionization efficiency by co-eluting substances, can significantly impact the accuracy and precision of LC-MS/MS assays. This is particularly crucial when analyzing samples from varied patient populations, such as pediatric patients, pregnant women, or individuals with organ impairment, as their unique physiological states can introduce different interfering substances into the biological matrix.

Quantitative Assessment of Matrix Effect

The matrix effect is typically evaluated by calculating the Matrix Factor (MF). An MF of 1 indicates no matrix effect, while a value greater or less than 1 suggests ion enhancement or suppression, respectively. The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated Atazanavir, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. The IS-normalized MF should ideally be close to 1.

The following table summarizes the quantitative data on the matrix effect for deuterated Atazanavir from validated bioanalytical methods. It is important to note that these studies were conducted using plasma from the general population or commercially available blank matrices. Specific data on matrix effects in distinct patient populations like pediatric or hepatically impaired patients is not extensively available in the published literature.

Biological MatrixInternal StandardSample PreparationMethod of MF CalculationIS-Normalized Matrix FactorCoefficient of Variation (%CV)Reference
Human PlasmaAtazanavir-d6Solid Phase Extraction (SPE)Comparison of peak response of post-extraction spiked samples to neat solutions0.99 - 1.03Not Reported[1]
Human HairAtazanavir-d5Not specifiedComparison of peak responses in post-extracted blank samples to pure solution samplesNot specified≤15%[2]

Note: The acceptance criterion for the %CV of the matrix effect across different lots of the biological matrix is typically ≤15%.[2]

Experimental Protocols for Matrix Effect Assessment

The evaluation of the matrix effect is a critical component of bioanalytical method validation as per guidelines from regulatory bodies like the FDA and EMA. The general workflow involves comparing the response of the analyte in the presence of the biological matrix with the response of the analyte in a neat solution.

1. Sample Preparation Techniques:

  • Solid Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interfering substances from plasma samples. A study utilizing Atazanavir-d6 as an internal standard employed SPE for sample pretreatment from 50 μL of human plasma.[1]

  • Protein Precipitation (PPT): A simpler and faster technique, often used for high-throughput analysis. However, it may be less effective at removing all matrix components compared to SPE.

  • Liquid-Liquid Extraction (LLE): Another effective but more labor-intensive method for sample clean-up.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A robust chromatographic method is essential to separate Atazanavir and its deuterated internal standard from potential matrix interferences. One validated method used a Waters Acquity UPLC C18 column with a gradient elution of 10 mM ammonium formate (pH 4.0) and acetonitrile.[1]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the selectivity required for accurate quantification in complex biological matrices.

3. Calculation of Matrix Factor (MF):

The matrix factor is calculated using the following formula:

MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

To assess the ability of the internal standard to compensate for matrix effects, the IS-normalized MF is calculated:

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Visualizing the Workflow for Matrix Effect Assessment

The following diagrams illustrate the experimental workflows for preparing samples to assess the matrix effect.

MatrixEffectWorkflow cluster_0 Set 1: Analyte in Neat Solution cluster_1 Set 2: Post-Extraction Spike cluster_2 Set 3: Pre-Extraction Spike A Neat Solution (e.g., Mobile Phase) B Spike with Atazanavir and Atazanavir-d6 A->B C Blank Biological Matrix (e.g., Plasma) D Extract Matrix C->D E Spike with Atazanavir and Atazanavir-d6 D->E F Blank Biological Matrix (e.g., Plasma) G Spike with Atazanavir and Atazanavir-d6 F->G H Extract Matrix G->H

Experimental sets for matrix effect and recovery assessment.

MF_Calculation A Peak Response from Set 2 (Post-Extraction Spike) C Matrix Factor (MF) = A / B A->C E Recovery = D / A A->E B Peak Response from Set 1 (Neat Solution) B->C D Peak Response from Set 3 (Pre-Extraction Spike) D->E

Calculation of Matrix Factor and Recovery.

Data Gap: Matrix Effect in Specific Patient Populations

  • Pediatric Patients: The metabolic profiles and dietary habits of children differ from adults, potentially introducing unique endogenous and exogenous components into their plasma.

  • Pregnant Women: Physiological changes during pregnancy can alter the composition of plasma proteins and lipids, which may influence the matrix effect.

  • Patients with Hepatic Impairment: Liver disease can lead to altered concentrations of bile salts, bilirubin, and other endogenous substances in the plasma, which are known to cause matrix effects.[2]

The absence of such specific data underscores the importance of validating bioanalytical methods using matrix from the target patient population whenever possible. This ensures that the method is robust and provides accurate data for pharmacokinetic studies and therapeutic drug monitoring in these vulnerable populations.

Alternative Internal Standards

While deuterated Atazanavir is the gold standard, other compounds have been used as internal standards in various research settings. However, for LC-MS/MS analysis, a stable isotope-labeled internal standard is strongly preferred because it has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization. The use of a non-isotopically labeled internal standard may not adequately compensate for matrix effects, potentially leading to inaccurate quantification.

The use of deuterated internal standards, such as Atazanavir-d6 or Atazanavir-d5, is a reliable strategy to mitigate the impact of matrix effects in the bioanalysis of Atazanavir. The available data from studies in general human plasma demonstrates that with appropriate sample preparation techniques like SPE, the IS-normalized matrix factor can be maintained close to unity, ensuring the accuracy and precision of the assay. However, there is a clear need for future research to specifically evaluate the matrix effect in different patient populations. Such studies would provide valuable insights for the development of more robust and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic research in these specific groups, ultimately contributing to safer and more effective use of Atazanavir.

References

A Comparative Guide to Atazanavir Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate extraction method is a critical step in the accurate quantification of Atazanavir in biological matrices. This guide provides a detailed comparative analysis of the most common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The performance of each method is evaluated based on experimental data from various studies, offering insights into their efficiency, advantages, and limitations.

Comparative Analysis of Performance Metrics

The choice of an extraction technique significantly impacts the reliability and efficiency of Atazanavir quantification. The following table summarizes key performance indicators for SPE, LLE, and PP based on published literature.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP)Supercritical Fluid Extraction (SFE)
Mean Recovery 80.5% - 97.4%[1][2]90.0% - 100%[2][3]Variable, often lower and with significant matrix effects[4]Not reported for Atazanavir from biological matrices
Precision (%RSD) < 15%[1]< 15%[3]Generally acceptable, but can be compromised by matrix effects[4]Not reported
Matrix Effects Minimal ion suppression[4]Moderate ion suppression[4]Severe ion suppression[4]Potentially low, but not documented for this application
Processing Time ModerateHighLowModerate to High
Solvent Consumption ModerateHighLowMinimal (primarily supercritical CO2)
Selectivity HighModerate to HighLowHigh
Automation Potential HighModerateHighHigh

In-Depth Look at Extraction Methodologies

Solid-Phase Extraction (SPE)

SPE is a highly selective method that yields clean extracts by utilizing a solid sorbent to isolate Atazanavir from the plasma matrix. It is particularly advantageous for minimizing matrix effects, which can interfere with mass spectrometry-based detection.[4]

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow Start Plasma Sample Condition Condition Cartridge (e.g., Methanol, Water) Start->Condition 1. Equilibrate Equilibrate Cartridge (e.g., Buffer) Condition->Equilibrate 2. Load Load Sample Equilibrate->Load 3. Wash Wash Cartridge (Remove Interferences) Load->Wash 4. Elute Elute Atazanavir (e.g., Methanol) Wash->Elute 5. Evaporate Evaporate Eluate Elute->Evaporate 6. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 7. Analyze LC-MS/MS Analysis Reconstitute->Analyze 8. LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow Start Plasma Sample Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Start->Add_Solvent 1. Vortex Vortex to Mix Add_Solvent->Vortex 2. Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge 3. Separate Separate Organic Layer Centrifuge->Separate 4. Evaporate Evaporate Organic Layer Separate->Evaporate 5. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 6. Analyze LC-MS/MS Analysis Reconstitute->Analyze 7. PP_Workflow cluster_pp Protein Precipitation (PP) Workflow Start Plasma Sample Add_Solvent Add Precipitating Solvent (e.g., Acetonitrile) Start->Add_Solvent 1. Vortex Vortex to Mix Add_Solvent->Vortex 2. Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge 3. Collect Collect Supernatant Centrifuge->Collect 4. Analyze Direct Injection or Further Processing Collect->Analyze 5.

References

Safety Operating Guide

Safe Disposal of Atazanavir-d18: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Atazanavir-d18, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound: Key Safety Data

For research use only, this compound requires careful handling and disposal.[1] The following table summarizes key quantitative data for the parent compound, Atazanavir, which should be considered relevant for the handling and disposal of its deuterated form.

PropertyValue
Melting Point198 °C
Boiling PointNot available
Flash PointNot available
Autoignition TemperatureNot available

Data sourced from the Atazanavir Sulfate Safety Data Sheet.[2]

Experimental Protocol: this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Avoid mixing with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Spill Management:

  • In case of a spill, avoid dust formation.[3][4]

  • For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.[3]

  • Ensure adequate ventilation.[3][4]

4. Temporary Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

5. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal facility.[3]

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.

First-Aid Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Designated Container A->B D Store in a Cool, Dry, Well-Ventilated Area B->D C Manage Spills (Avoid Dust Formation) C->B E Transfer to an Approved Waste Disposal Facility D->E

References

Safeguarding Researchers: A Comprehensive Guide to Handling Atazanavir-d18

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of Atazanavir-d18 are critical for ensuring the safety of laboratory personnel and the integrity of research. Atazanavir, an active pharmaceutical ingredient, is classified as hazardous, causing serious eye damage and potential organ damage through prolonged or repeated exposure.[1][2] Therefore, strict adherence to safety guidelines is paramount for all researchers, scientists, and drug development professionals working with this compound.

This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to directly address procedural questions and establish a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required protective equipment for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment Notes
Routine Handling (Weighing, preparing solutions) - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash gogglesEnsure gloves are compatible with the solvents being used. Change gloves immediately if contaminated.
Generating Aerosols or Dust (Sonication, vortexing powders) - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield- Use of a certified chemical fume hood is mandatory.A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Disposable gown- Chemical splash goggles- Face shield- Dust respirator (for powder spills)For minor spills, use dry clean-up procedures to avoid generating dust.[3] A vacuum cleaner with a HEPA filter may be used.[3]
Emergency Situations (Large spills, fire) - Self-contained breathing apparatus (SCBA)[1]- Full protective suitOnly personnel trained in emergency response should address major incidents.

Standard Operating Procedure for Handling this compound

Adherence to a standardized protocol is crucial for minimizing risk. The following step-by-step methodology outlines the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparation:

  • Ensure the Safety Data Sheet (SDS) for Atazanavir is readily accessible and has been reviewed by all personnel involved.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that a chemical fume hood is certified and functioning correctly.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) within the fume hood.

  • Designate a specific area for handling this compound to contain any potential contamination.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations of solid this compound, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.[1]

  • Handle the compound gently to avoid creating dust.

  • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[1]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

4. Storage:

  • Store this compound in a tightly sealed container in a dry, well-ventilated area.[1]

  • For long-term stability and to maintain product quality, store in a freezer.[1]

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Transfer Compound prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_alert Alert Others & Evacuate handle_weigh->spill_alert Spill Occurs post_decontaminate Decontaminate Workspace handle_solution->post_decontaminate post_doff Doff PPE post_decontaminate->post_doff post_wash Wash Hands post_doff->post_wash dispose_waste Segregate Waste post_wash->dispose_waste dispose_approved Dispose via Approved Facility dispose_waste->dispose_approved spill_ppe Don Spill-Specific PPE spill_alert->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir-d18
Reactant of Route 2
Reactant of Route 2
Atazanavir-d18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.